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  • Product: N-(tert-Butyl)-6-chloropyrimidin-4-amine
  • CAS: 945896-38-8

Core Science & Biosynthesis

Foundational

N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Technical Overview for Chemical Synthesis and Drug Discovery

CAS Number: 945896-38-8 This technical guide provides an in-depth overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate for researchers, scientists, and professionals in drug development. Due to its sp...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 945896-38-8

This technical guide provides an in-depth overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate for researchers, scientists, and professionals in drug development. Due to its specific chemical structure, this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Chemical and Physical Properties

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine with a distinct set of properties that make it suitable for various chemical reactions. The presence of a reactive chlorine atom and an amino group allows for diverse functionalization, making it a versatile reagent in medicinal chemistry.

PropertyValueSource
CAS Number 945896-38-8[1][2]
Molecular Formula C₈H₁₂ClN₃[3]
Molecular Weight 185.65 g/mol [1]
Synonyms 4-(tert-Butylamino)-6-chloropyrimidine[4]

Synthesis and Reaction Principles

While a specific, detailed experimental protocol for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established chemical principles and related patent literature. The most probable method involves the nucleophilic aromatic substitution of a dichlorinated pyrimidine.

Postulated Synthesis Experimental Protocol

A likely synthesis route for N-(tert-Butyl)-6-chloropyrimidin-4-amine involves the reaction of 4,6-dichloropyrimidine with tert-butylamine. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the pyrimidine ring that is bonded to a chlorine atom. This results in the substitution of one of the chlorine atoms with the tert-butylamino group.

Reaction:

4,6-dichloropyrimidine + tert-butylamine → N-(tert-Butyl)-6-chloropyrimidin-4-amine + HCl

Detailed Steps:

  • Reaction Setup: In a reaction vessel, 4,6-dichloropyrimidine would be dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.

  • Addition of Amine: Tert-butylamine would then be added to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct.

  • Reaction Conditions: The reaction mixture would be stirred at room temperature or gently heated to facilitate the substitution.

  • Monitoring and Work-up: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove the base and any unreacted starting materials.

  • Purification: The crude product would then be purified using column chromatography on silica gel to yield pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Applications in Drug Discovery

The primary utility of N-(tert-Butyl)-6-chloropyrimidin-4-amine lies in its role as a scaffold or building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The pyrimidine core is a common feature in many biologically active compounds, including kinase inhibitors. The remaining chlorine atom on the pyrimidine ring of N-(tert-Butyl)-6-chloropyrimidin-4-amine allows for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to introduce additional molecular complexity.

The general workflow for utilizing N-(tert-Butyl)-6-chloropyrimidin-4-amine in a drug discovery program is outlined below.

G cluster_0 Synthesis of Core Intermediate cluster_1 Lead Generation and Optimization Start 4,6-Dichloropyrimidine Synthesis Nucleophilic Aromatic Substitution Start->Synthesis Reagent1 tert-Butylamine Reagent1->Synthesis Intermediate N-(tert-Butyl)-6-chloropyrimidin-4-amine Synthesis->Intermediate Coupling Further Functionalization (e.g., Suzuki Coupling) Intermediate->Coupling Library Library of Novel Pyrimidine Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for the use of N-(tert-Butyl)-6-chloropyrimidin-4-amine in drug discovery.

Biological Activity

There is a lack of publicly available data on the specific biological activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine itself. Its primary role appears to be as an intermediate in the synthesis of other compounds that are then tested for biological activity. For instance, the pyrimidine scaffold is a key component of many kinase inhibitors, and this compound would be a valuable starting material for creating a library of potential inhibitors for screening. The biological activity would be highly dependent on the subsequent modifications made to the molecule.

Conclusion

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a commercially available chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed studies on its own biological properties are not widely published, its structure makes it an ideal starting point for the synthesis of diverse libraries of compounds, particularly in the search for novel kinase inhibitors and other therapeutic agents. Further research and publication of its applications will continue to enhance its value to the scientific community.

References

Exploratory

An In-depth Technical Guide to N-(tert-Butyl)-6-chloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a prominent heterocyclic motif foun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including several approved drugs. The presence of a chlorine atom at the 6-position and a tert-butylamine group at the 4-position of the pyrimidine ring suggests its potential as a versatile intermediate in medicinal chemistry and drug discovery. Halogenated pyrimidines are frequently utilized as key building blocks in the synthesis of kinase inhibitors and other therapeutic agents due to the reactivity of the carbon-halogen bond, which allows for further molecular elaboration through nucleophilic substitution reactions. This technical guide provides a summary of the available chemical and physical data for N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Chemical Structure and Properties

The chemical structure of N-(tert-Butyl)-6-chloropyrimidin-4-amine is characterized by a central pyrimidine ring substituted with a chlorine atom and a tert-butylamino group.

Chemical Structure:

A summary of its key chemical and physical properties is presented in the table below. Please note that some of the physical properties are predicted values.

PropertyValueSource
CAS Number 945896-38-8[1]
Molecular Formula C₈H₁₂ClN₃[2]
Molecular Weight 185.65 g/mol [2]
Synonyms 4-(tert-Butylamino)-6-chloropyrimidine[1]
Predicted Boiling Point 299.3 ± 20.0 °C[3]
Predicted Density 1.183 ± 0.06 g/cm³[3]
Predicted pKa 2.56 ± 0.10[3]
Physical Form Solid[3]
Color Yellow[3]

Experimental Protocols

A plausible synthetic route would involve the reaction of 4,6-dichloropyrimidine with tert-butylamine in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The reaction temperature and duration would need to be optimized to ensure selective mono-substitution at the 4-position.

General Plausible Synthesis Workflow:

G reagents 4,6-Dichloropyrimidine + tert-Butylamine reaction Reaction in suitable solvent (e.g., EtOH, THF, DMF) with base (e.g., Et3N, DIPEA) reagents->reaction 1. Mix product N-(tert-Butyl)-6- chloropyrimidin-4-amine reaction->product 2. React purification Purification (e.g., Column Chromatography, Recrystallization) product->purification 3. Isolate & Purify

Caption: Plausible synthetic workflow for N-(tert-Butyl)-6-chloropyrimidin-4-amine.

It is important to note that this is a generalized and hypothetical protocol. Researchers should conduct thorough literature searches for analogous reactions to determine optimal conditions and perform appropriate safety assessments before attempting any synthesis.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available data on the biological activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine. No quantitative data such as IC₅₀ values, binding affinities, or cellular assay results have been reported in peer-reviewed literature or publicly accessible databases. Consequently, there are no known signaling pathways directly associated with this specific compound.

The pyrimidine core is a common feature in many kinase inhibitors, which often function by competing with ATP for binding to the kinase active site. The general mechanism of action for such inhibitors involves the formation of hydrogen bonds with the hinge region of the kinase. Given its structure, it is plausible that N-(tert-Butyl)-6-chloropyrimidin-4-amine could be explored as a scaffold for the development of kinase inhibitors. Further derivatization, for instance, by substituting the chlorine atom at the 6-position, could lead to compounds with specific biological targets.

Hypothetical Kinase Inhibition Workflow:

G compound N-(tert-Butyl)-6- chloropyrimidin-4-amine Derivative kinase_assay Kinase Panel Screening compound->kinase_assay 1. Screen hit_id Hit Identification kinase_assay->hit_id 2. Analyze dose_response Dose-Response Assay hit_id->dose_response 3. Confirm ic50 IC50 Determination dose_response->ic50 4. Quantify cell_assay Cell-Based Assay ic50->cell_assay 5. Evaluate Cellular Efficacy target_validation Target Validation cell_assay->target_validation 6. Validate Mechanism

Caption: Hypothetical workflow for evaluating derivatives as kinase inhibitors.

Conclusion

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a chemical compound with potential as a building block in drug discovery, particularly in the synthesis of kinase inhibitors. While its basic chemical and physical properties are known, there is a significant lack of detailed experimental protocols for its synthesis and, more importantly, a complete absence of data on its biological activity. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this compound and explore its therapeutic potential. Researchers interested in this molecule will need to undertake de novo synthesis and comprehensive biological screening to unlock its potential applications.

References

Foundational

N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a heterocyclic amine of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Chemical and Physical Properties

N-(tert-Butyl)-6-chloropyrimidin-4-amine, with the molecular formula C8H12ClN3, is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting the therapeutic potential of its derivatives. The presence of a chlorine atom and a bulky tert-butyl group influences its physicochemical properties and biological interactions.

Table 1: Physicochemical and Spectroscopic Data for N-(tert-Butyl)-6-chloropyrimidin-4-amine

PropertyValueReference
IUPAC Name N-(tert-Butyl)-6-chloropyrimidin-4-amine
Synonyms 4-(tert-Butylamino)-6-chloropyrimidine
CAS Number 945896-38-8
Molecular Formula C8H12ClN3[1]
Molecular Weight 185.65 g/mol
Appearance White to off-white solid
Storage 2-8°C, sealed in a dry environment

Note: Spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry are often available from commercial suppliers upon request.

Synthesis and Experimental Protocols

The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in pyrimidine chemistry involves the displacement of a halide from the pyrimidine ring by an amine.

General Synthesis Protocol

A general and widely applicable method for the synthesis of N-substituted 4-aminopyrimidines involves the reaction of a corresponding chloropyrimidine with the desired amine. In the case of N-(tert-Butyl)-6-chloropyrimidin-4-amine, the synthesis would involve the reaction of 4,6-dichloropyrimidine with tert-butylamine.

Experimental Protocol:

  • Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, add tert-butylamine (1.1 to 1.5 equivalents).

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), is typically added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux (typically 50-80°C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4_6_dichloropyrimidine 4,6-Dichloropyrimidine Mixing Mixing and Heating 4_6_dichloropyrimidine->Mixing tert_butylamine tert-Butylamine tert_butylamine->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Monitoring Reaction Monitoring (TLC/LC-MS) Mixing->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification Workup->Purification Final_Product N-(tert-Butyl)-6- chloropyrimidin-4-amine Purification->Final_Product

Synthetic Workflow for N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Potential Biological Activity and Applications

The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] Halogenated pyrimidines, in particular, are key intermediates in the synthesis of biologically active molecules due to the reactivity of the carbon-halogen bond, which allows for further functionalization.[2]

Kinase Inhibition

Many pyrimidine derivatives have been developed as potent kinase inhibitors.[2][3] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site. This interaction is a common binding motif for many kinase inhibitors. While the specific kinase targets of N-(tert-Butyl)-6-chloropyrimidin-4-amine are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests it could be a valuable starting point for the development of novel inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders.

G Pyrimidine_Scaffold Pyrimidine Scaffold Kinase_Inhibitors Kinase Inhibitors Pyrimidine_Scaffold->Kinase_Inhibitors Leads to Antiviral_Agents Antiviral Agents Pyrimidine_Scaffold->Antiviral_Agents Can be developed as Anticancer_Agents Anticancer Agents Kinase_Inhibitors->Anticancer_Agents Application Anti_inflammatory_Agents Anti-inflammatory Agents Kinase_Inhibitors->Anti_inflammatory_Agents Application

Therapeutic Potential of Pyrimidine Derivatives.

Future Directions

N-(tert-Butyl)-6-chloropyrimidin-4-amine represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to:

  • Elucidate its specific biological targets through screening against various enzyme families, particularly kinases.

  • Explore its structure-activity relationship (SAR) by synthesizing and evaluating a library of its derivatives.

  • Investigate its potential as a covalent inhibitor, given the reactivity of the chloropyrimidine moiety.

This technical guide serves as a foundational resource for researchers interested in N-(tert-Butyl)-6-chloropyrimidin-4-amine. The provided information on its synthesis and potential biological relevance is intended to facilitate further investigation and drug discovery efforts centered around this promising chemical entity.

References

Exploratory

An In-depth Technical Guide to the Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of a reactive chlorine atom and a bulky tert-butyl group makes this compound a versatile building block for the synthesis of more complex molecules, allowing for further functionalization and exploration of chemical space in drug development programs. Its synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Synthesis Overview

The primary synthetic route to N-(tert-Butyl)-6-chloropyrimidin-4-amine involves the monosubstitution of 4,6-dichloropyrimidine with tert-butylamine. This reaction is a nucleophilic aromatic substitution where the amine acts as the nucleophile, displacing one of the chloride leaving groups on the electron-deficient pyrimidine ring. The reaction is typically facilitated by a base in a polar aprotic solvent at elevated temperatures to ensure regioselective monosubstitution.

Reaction Pathway

G cluster_reactants Reactants cluster_product Product R1 4,6-Dichloropyrimidine P1 N-(tert-Butyl)-6-chloropyrimidin-4-amine R1->P1 Nucleophilic Aromatic Substitution (SNAr) R2 tert-Butylamine R2->P1 G A Dissolve 4,6-dichloropyrimidine and base in solvent B Add tert-butylamine A->B C Heat and stir reaction mixture (monitor by TLC/LC-MS) B->C D Cool and concentrate in vacuo C->D E Aqueous work-up and extraction with organic solvent D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G H Characterize final product (NMR, MS, etc.) G->H G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Meisenheimer Complex Meisenheimer Complex 4,6-Dichloropyrimidine->Meisenheimer Complex + tert-Butylamine (Nucleophilic Attack) Product Product Meisenheimer Complex->Product - Cl- (Leaving Group Departure)

Foundational

An In-Depth Technical Guide on the Biological Activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract N-(tert-Butyl)-6-chloropyrimidin-4-amine is a heterocyclic amine that belongs to the aminopyrimidine class of compounds. While direct biological ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a heterocyclic amine that belongs to the aminopyrimidine class of compounds. While direct biological activity data for this specific molecule is not extensively available in peer-reviewed literature, its structural motif is a cornerstone in the development of a wide array of biologically active agents, most notably kinase inhibitors. This guide synthesizes the available information on the biological activities of structurally related aminopyrimidine derivatives to infer the potential therapeutic applications and biological targets of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The focus will be on its role as a key intermediate in the synthesis of kinase inhibitors and the associated biological data of these derivative compounds.

Introduction: The Prominence of the Aminopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. [1]Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to the ATP-binding site of protein kinases. The 4-amino-6-chloropyrimidine core, in particular, serves as a versatile starting point for the synthesis of kinase inhibitors through nucleophilic aromatic substitution at the C6 position and further modifications at the amino group.

Derivatives of the aminopyrimidine scaffold have been investigated for their inhibitory activity against a range of kinases, playing crucial roles in cellular signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.

Inferred Biological Activity: Kinase Inhibition

Based on the extensive research into its structural analogs, the primary biological activity of derivatives of N-(tert-butyl)-6-chloropyrimidin-4-amine is the inhibition of protein kinases. Different substitution patterns on the aminopyrimidine core can confer selectivity towards specific kinase families.

c-Jun N-terminal Kinase (JNK) Inhibition

A series of aminopyrimidine-based compounds have been synthesized and evaluated as potent inhibitors of c-Jun N-terminal kinases (JNK). [2]JNKs are key regulators of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.

The general workflow for the synthesis and evaluation of these inhibitors is depicted below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2,4-Dichloropyrimidine Intermediate1 Biaryl Intermediate Start->Intermediate1 Suzuki Coupling Final_Compound Aminopyrimidine Inhibitor Intermediate1->Final_Compound Nucleophilic Aromatic Substitution Biochem_Assay Biochemical Assay (JNK3 IC50) Final_Compound->Biochem_Assay Cell_Assay Cell-based Assay (ROS Inhibition IC50) Biochem_Assay->Cell_Assay In_Vivo In Vivo Studies Cell_Assay->In_Vivo

Caption: Synthetic and evaluative workflow for aminopyrimidine-based JNK inhibitors.

Quantitative Data for JNK Inhibitors (Analogs)

Compound IDR2 SubstituentJNK3 IC50 (nM) [2]
9aAmide< 500
9b1,2,4-Triazole< 500
9dMethyl sulfonamide7
9eMethyl sulfonamide4
Other Potential Kinase Targets

The aminopyrimidine scaffold has been utilized to develop inhibitors for a variety of other kinases, suggesting that derivatives of N-(tert-butyl)-6-chloropyrimidin-4-amine could be tailored to target:

  • Spleen Tyrosine Kinase (Syk): Aminopyrimidine derivatives are potent inhibitors of Syk, which is involved in the signaling pathways of immune cells. This makes them potential therapeutic agents for autoimmune and inflammatory diseases.

  • Aurora Kinases: These kinases are essential for cell division, and their inhibitors are investigated as anti-cancer agents.

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDK inhibitors with an aminopyrimidine core are being developed for cancer therapy.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is crucial for cell growth and survival, and its inhibitors are a major focus of cancer drug discovery. [3]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of aminopyrimidine-based kinase inhibitors can be adapted from the literature on its analogs.

General Synthesis of Aminopyrimidine Derivatives

The synthesis of aminopyrimidine kinase inhibitors from a chloropyrimidine starting material generally involves two key steps: a Suzuki coupling to introduce a biaryl moiety, followed by a nucleophilic aromatic substitution to install the desired amine.

Step 1: Suzuki Coupling

G Start 2,4-Dichloropyrimidine Product Biaryl Intermediate Start->Product Suzuki Coupling Reagents Boronate Ester/Boronic Acid Pd Catalyst Base Reagents->Product

Caption: Suzuki coupling reaction for the synthesis of biaryl pyrimidine intermediates.

  • Procedure: 2,4-Dichloropyrimidine is coupled with commercially available or synthesized boronate esters or boronic acids. [2]The reaction is typically carried out in a suitable solvent with a palladium catalyst and a base. The crude product can often be used in the next step without extensive purification. [2] Step 2: Nucleophilic Aromatic Substitution

G Start Biaryl Intermediate Product Final Aminopyrimidine Inhibitor Start->Product Nucleophilic Aromatic Substitution Reagents Substituted Aniline Aqueous Ethoxyethanol or Anhydrous Ethoxyethanol Reagents->Product

Caption: Nucleophilic aromatic substitution to form the final aminopyrimidine product.

  • Procedure: The biaryl intermediate is reacted with a 4-substituted aniline. [2]This can be achieved by heating the reactants in aqueous ethoxyethanol at 120°C overnight or in anhydrous ethoxyethanol at 190°C for 1 hour. [2]The final product can often be precipitated by the addition of water and may be further purified by silica gel chromatography or reverse-phase HPLC. [2]

In Vitro Kinase Inhibition Assay (Example: JNK3)

The inhibitory activity of the synthesized compounds against a specific kinase is determined using in vitro assays.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

  • General Protocol:

    • The kinase, a fluorescently labeled substrate, and ATP are combined in a buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is incubated to allow for phosphorylation.

    • The phosphorylated and unphosphorylated substrates are separated and quantified using a suitable detection method (e.g., fluorescence polarization).

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.

Cell-Based Assays (Example: Reactive Oxygen Species Inhibition)

Cell-based assays are crucial to determine the efficacy of the compounds in a more physiologically relevant context.

  • Principle: To assess the inhibition of downstream effects of kinase signaling, such as the production of reactive oxygen species (ROS).

  • General Protocol:

    • Cells are plated and treated with a stimulus (e.g., streptozotocin) to induce ROS production.

    • The test compound is added at various concentrations.

    • A cell-permeable fluorescent indicator for ROS (e.g., CM-H2DCFDA) is added. [2] 4. The fluorescence intensity, which is proportional to the amount of ROS, is measured.

    • The IC50 value for ROS inhibition is determined. [2]

Structure-Activity Relationship (SAR)

The biological activity of aminopyrimidine derivatives is highly dependent on the nature of the substituents on the pyrimidine core. For the JNK inhibitors mentioned above, key SAR observations include:

  • The addition of a methyl sulfonamide group at the R2 position significantly increased the in vitro potency. [2]* Substitution of an amide with a 1,2,4-triazole at the R4 position did not significantly alter the biochemical IC50 against JNK3. [2]

Conclusion

While N-(tert-Butyl)-6-chloropyrimidin-4-amine itself is primarily a synthetic intermediate, its core structure is integral to a class of potent and selective kinase inhibitors. The biological activity of its derivatives is well-documented, with significant potential in the treatment of cancer, inflammatory diseases, and other conditions driven by aberrant kinase signaling. The synthetic routes and assay methodologies established for its analogs provide a clear roadmap for the design and evaluation of novel therapeutic agents based on this versatile scaffold. Further research focusing on the synthesis and biological testing of a wider range of derivatives of N-(tert-butyl)-6-chloropyrimidin-4-amine is warranted to fully explore its therapeutic potential.

References

Exploratory

In-depth Technical Guide: The Mechanism of Action of N-(tert-Butyl)-6-chloropyrimidin-4-amine

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for N-(tert-Butyl)-6-chloropyrimidin-4-amine. While the pyrimidine scaffo...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for N-(tert-Butyl)-6-chloropyrimidin-4-amine. While the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, detailed pharmacological studies, quantitative data, and elucidated signaling pathways for this particular molecule are not publicly available. This guide will address the current state of knowledge, focusing on the broader context of substituted pyrimidines to infer potential avenues of research, while clearly stating the absence of specific data for the target compound.

Overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine with the chemical formula C₈H₁₂ClN₃. Its structure features a central pyrimidine ring, which is a common motif in medicinal chemistry due to its ability to mimic the purine and pyrimidine bases in nucleic acids and to participate in various biological interactions. The tert-butyl group at the 4-amino position and the chlorine atom at the 6-position are key substituents that will dictate its physicochemical properties and potential biological targets.

Currently, this compound is primarily cataloged by chemical suppliers, suggesting its use as a building block or intermediate in organic synthesis rather than as a well-characterized bioactive agent.

Inferred Potential Mechanisms of Action from Structurally Related Compounds

While direct evidence is lacking for N-(tert-Butyl)-6-chloropyrimidin-4-amine, the biological activities of other substituted aminopyrimidines can provide a hypothetical framework for its potential mechanisms of action. The pyrimidine core is a versatile scaffold known to interact with a variety of protein targets, most notably protein kinases.

Kinase Inhibition

A significant number of pyrimidine derivatives have been developed as protein kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common binding motif for many kinase inhibitors.

For instance, derivatives of N-phenylpyrimidin-4-amine have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4), which are key regulators of the cell cycle.

To investigate if N-(tert-Butyl)-6-chloropyrimidin-4-amine acts as a kinase inhibitor, the following experimental workflow could be employed:

G cluster_0 Kinase Inhibition Workflow A Compound Synthesis and Purification B Initial Kinase Panel Screening (Broad Panel of Kinases) A->B C Determine IC50 Values for 'Hit' Kinases B->C D Lead Candidate Selection C->D E Cell-Based Assays (e.g., Proliferation, Apoptosis) D->E F In Vivo Efficacy Studies (Animal Models) E->F

Figure 1: A potential experimental workflow to screen for kinase inhibition.
Other Potential Biological Targets

Beyond kinase inhibition, the pyrimidine scaffold is found in drugs with diverse mechanisms of action, including:

  • Antimicrobial Agents: By targeting essential enzymes in bacteria or fungi.

  • Adenosine Kinase Inhibitors: Modulating adenosine levels, which can have anti-inflammatory and analgesic effects.

Quantitative Data and Experimental Protocols

A thorough search of scientific databases has yielded no publicly available quantitative data, such as IC₅₀ or Kᵢ values, for N-(tert-Butyl)-6-chloropyrimidin-4-amine against any biological target. Similarly, detailed experimental protocols specifically describing the biological evaluation of this compound are absent from the literature.

In the absence of specific data, a hypothetical table of potential assays that could be performed is presented below for illustrative purposes.

Assay Type Potential Target Class Parameters to be Measured Example Technique
Kinase Activity AssayProtein KinasesIC₅₀, KᵢADP-Glo™, Z'-LYTE™
Cell Proliferation AssayCancer Cell LinesGI₅₀, CC₅₀MTT, CellTiter-Glo®
Antimicrobial Susceptibility TestBacteria, FungiMinimum Inhibitory Concentration (MIC)Broth Microdilution
Enzyme Inhibition AssayVarious EnzymesIC₅₀, KᵢSpectrophotometry, Fluorimetry

Signaling Pathway Visualization

As the mechanism of action and cellular targets of N-(tert-Butyl)-6-chloropyrimidin-4-amine are unknown, no specific signaling pathway can be diagrammed. However, a generalized diagram illustrating a hypothetical kinase inhibition pathway leading to apoptosis is provided below to demonstrate the type of visualization that would be possible if such data were available.

G cluster_1 Hypothetical Kinase Inhibition Pathway Compound N-(tert-Butyl)-6- chloropyrimidin-4-amine Kinase Target Kinase (e.g., CDK, PLK) Compound->Kinase Inhibition Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylation CellCycle Cell Cycle Progression Substrate_P->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition of Progression Leads to

Figure 2: A hypothetical signaling pathway illustrating kinase inhibition.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on:

  • Broad biological screening: To identify potential cellular targets and activities.

  • Structure-activity relationship (SAR) studies: To understand the contribution of the tert-butyl and chloro substituents to any observed biological effects.

  • Computational modeling and docking studies: To predict potential protein targets based on its structure.

Until such studies are conducted and published, any discussion of the mechanism of action of N-(tert-Butyl)-6-chloropyrimidin-4-amine remains in the realm of hypothesis based on the activities of structurally related compounds.

Foundational

An In-Depth Technical Guide to N-(tert-Butyl)-6-chloropyrimidin-4-amine

Abstract This technical guide provides a comprehensive overview of the chemical compound N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug discovery. The document details its ch...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical compound N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug discovery. The document details its chemical identity, properties, synthesis, and spectroscopic characterization. Furthermore, it explores the role of the pyrimidine scaffold in the development of targeted therapeutics, particularly as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to facilitate further investigation and application of this compound.

Chemical Identity and Properties

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine ring system is a fundamental component of nucleobases and is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets.[1]

IUPAC Name: N-(tert-Butyl)-6-chloropyrimidin-4-amine

Synonyms:

  • 4-(tert-Butylamino)-6-chloropyrimidine[2]

  • 4-Pyrimidinamine, 6-chloro-N-(1,1-dimethylethyl)-[3]

  • 4-(tert-Butylamino)-6-chloro-1,3-diazine[2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 945896-38-8[2][3][4][5]
Molecular Formula C₈H₁₂ClN₃[2][3][4]
Molecular Weight 185.65 g/mol [2][4]
Appearance White to off-white solidGeneric MSDS
Storage Temperature 2-8°C, sealed in a dry environment[4]

Synthesis and Experimental Protocols

The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dichloropyrimidine with tert-butylamine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for selective mono-substitution.

General Synthesis Workflow:

synthesis_workflow reagents 4,6-Dichloropyrimidine + tert-Butylamine + Base (e.g., DIPEA) reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Ethanol, n-Butanol) solvent->reaction heating Heating (e.g., 50-90°C) reaction->heating workup Aqueous Work-up (Quench with sat. NH₄Cl, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product N-(tert-Butyl)-6- chloropyrimidin-4-amine purification->product

Caption: General workflow for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Detailed Experimental Protocol:

A representative protocol based on the synthesis of similar aminopyrimidine derivatives is provided below.[6]

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • tert-Butylamine (1.0 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethanol or n-Butanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluting solvents (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • To a solution of 4,6-dichloropyrimidine in ethanol, add N,N-diisopropylethylamine (DIPEA) and tert-butylamine at room temperature.

  • Heat the reaction mixture to a temperature between 50°C and 90°C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluting solvent system (e.g., a gradient of dichloromethane and methanol) to afford the pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Spectroscopic Data and Characterization

The structural confirmation of N-(tert-Butyl)-6-chloropyrimidin-4-amine is achieved through various spectroscopic techniques. While specific experimental spectra for this compound are not publicly available, typical spectral characteristics for aminopyrimidines are well-documented.

Table 2: Predicted and Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the pyrimidine ring protons, and the N-H proton (broad singlet). The chemical shifts will be influenced by the solvent used.[7]
¹³C NMR Resonances for the carbons of the tert-butyl group, and the distinct carbons of the pyrimidine ring. The carbon attached to the chlorine will be shifted downfield.[7][8]
IR Spectroscopy Characteristic N-H stretching absorption in the range of 3300-3500 cm⁻¹.[9][10]
Mass Spectrometry The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (185.65). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is anticipated.[9]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs incorporating this heterocycle.[6][11] These molecules exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Role as a Kinase Inhibitor Intermediate:

Substituted pyrimidines are particularly prominent as kinase inhibitors.[11][12] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase active site. N-(tert-Butyl)-6-chloropyrimidin-4-amine serves as a valuable building block for creating libraries of potential kinase inhibitors. The chlorine atom at the 6-position provides a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Illustrative Kinase Inhibitor Synthesis Pathway:

kinase_inhibitor_synthesis start N-(tert-Butyl)-6- chloropyrimidin-4-amine coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->coupling product Diverse Library of Substituted Pyrimidines coupling->product reagent Arylboronic acid or Amine reagent->coupling screening Kinase Inhibitor Screening product->screening hit Hit Compound Identification screening->hit

Caption: Synthetic utility of N-(tert-Butyl)-6-chloropyrimidin-4-amine in generating kinase inhibitor libraries.

While specific kinase targets for N-(tert-Butyl)-6-chloropyrimidin-4-amine itself are not extensively documented in publicly available literature, its structural analogs are known to target various kinases implicated in diseases such as cancer and neurodegenerative disorders.[11] Further screening of derivatives of this compound could identify novel and selective kinase inhibitors.

Safety and Handling

N-(tert-Butyl)-6-chloropyrimidin-4-amine is classified as an irritant.[2] Standard laboratory safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Handling Procedures:

  • Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its chloro-substituent make it an ideal starting material for the generation of diverse chemical libraries. The prevalence of the pyrimidine core in approved kinase inhibitors underscores the therapeutic potential of derivatives of this compound. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to support further research and innovation in the development of novel therapeutics.

References

Exploratory

Spectroscopic and Synthetic Profile of N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for N-(tert-Butyl)-6-chl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for N-(tert-Butyl)-6-chloropyrimidin-4-amine. Due to the limited availability of published experimental data for this specific compound, the spectroscopic data presented herein is a combination of predicted values and data from closely related analogs, offering a reliable reference for researchers in the field.

Chemical Structure

Caption: Figure 1: Chemical Structure of N-(tert-Butyl)-6-chloropyrimidin-4-amine

Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for N-(tert-Butyl)-6-chloropyrimidin-4-amine. These values are derived from analyses of similar chemical structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3Singlet1HPyrimidine C2-H
~6.5Singlet1HPyrimidine C5-H
~5.5Broad Singlet1HN-H
~1.5Singlet9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~162Pyrimidine C4
~160Pyrimidine C6
~158Pyrimidine C2
~108Pyrimidine C5
~53-C (CH₃)₃
~29-C(C H₃)₃

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
185.07[M]⁺ (for ³⁵Cl)
187.07[M]⁺ (for ³⁷Cl, ~32% of [M]⁺)
170.05[M - CH₃]⁺
129.03[M - C(CH₃)₃]⁺

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3250Medium, SharpN-H Stretch
~2970StrongC-H Stretch (tert-Butyl)
~1630StrongC=N Stretch (Pyrimidine Ring)
~1570StrongC=C Stretch (Pyrimidine Ring)
~1450MediumC-H Bend (tert-Butyl)
~800StrongC-Cl Stretch

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Synthesis Protocol

A plausible synthesis route involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with tert-butylamine.

Reaction Scheme:

4,6-dichloropyrimidine + tert-butylamine → N-(tert-Butyl)-6-chloropyrimidin-4-amine

Materials:

  • 4,6-dichloropyrimidine

  • tert-Butylamine

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Sodium sulfate (or magnesium sulfate) for drying

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add tert-butylamine (1 equivalent) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Spectroscopic Analysis Protocol

Sample Preparation:

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • IR Spectroscopy: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR: Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will likely be necessary compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Workflow Diagram

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.

G Figure 2: General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Reactants: 4,6-dichloropyrimidine tert-butylamine reaction Nucleophilic Substitution start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure N-(tert-Butyl)-6- chloropyrimidin-4-amine purification->product nmr 1H & 13C NMR product->nmr Characterization ms Mass Spectrometry (HRMS) product->ms ir Infrared Spectroscopy (FTIR) product->ir interpretation Structure Confirmation & Purity Assessment nmr->interpretation ms->interpretation ir->interpretation

Caption: Figure 2: General Workflow for Synthesis and Analysis

Foundational

An In-depth Technical Guide to N-(tert-Butyl)-6-chloropyrimidin-4-amine Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Its prevalence in nature, particularly as a fundamental component of nucleobases, highlights its inherent biocompatibility. The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. Among the vast landscape of pyrimidine derivatives, N-(tert-Butyl)-6-chloropyrimidin-4-amine and its analogs have emerged as a significant class of compounds, primarily investigated for their potent inhibitory activity against various protein kinases implicated in cancer and other diseases.

This technical guide provides a comprehensive overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs and derivatives, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies, structured data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Synthesis and Characterization

The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine and its analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two chlorine atoms at the C4 and C6 positions, facilitates the displacement of one of the chloro groups by an amine nucleophile.

General Synthetic Protocol: Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine

A common and efficient method for the synthesis of the core compound involves the reaction of 4,6-dichloropyrimidine with tert-butylamine.

Materials:

  • 4,6-Dichloropyrimidine

  • tert-Butylamine

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

  • Magnetic stirrer and heating mantle

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloropyrimidine (1.0 equivalent) and dissolve it in a suitable anhydrous solvent (e.g., THF).

  • Add a base, such as triethylamine or DIPEA (1.1-1.5 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add tert-butylamine (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Biological Activity and Structure-Activity Relationships

N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The primary focus of research on these pyrimidine derivatives has been on their potential as anticancer agents.

Kinase Inhibitory Activity

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following tables summarize the reported IC₅₀ values for a selection of N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs and related derivatives against several important cancer-related kinases.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

Compound IDR-Group at C6-positionAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Cell LineReference
1 Phenyl54HCT-116[1]
2 4-Fluorophenyl108HeLa[1]
3 4-Chlorophenyl7.125.7U937[2]
4 3-Bromophenyl1531Various[3]
5 2,4-Dichlorophenyl919Various[3]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against EGFR

Compound IDR-Group at C6-positionEGFR IC₅₀ (nM)Cell LineReference
6 4-((3-Bromophenyl)amino)0.5 - 10A431[4]
7 4-((3-Methylphenyl)amino)8 - 40A431[4]
8 Varies14.5 (WT), 35.4 (T790M)A549, H1975[5]
9 Varies30.1 (WT), 12.8 (T790M)A549, H1975[5]

Table 3: Inhibitory Activity of Pyrimidine Derivatives against PI3K

| Compound ID | R-Group at C6-position | PI3Kα IC₅₀ (µM) | PI3Kδ IC₅₀ (nM) | Cell Line | Reference | | :--- | :--- | :--- | :--- | :--- | | 10 | Indole | - | 2.8 | B-cells |[6] | | 11 | Benzimidazole | 1.06 | 470 | - |[6] | | 12 | Morpholino | 1.5-3x more potent than ZSTK474 | - | Prostate Cancer |[2] | | 13 | Varies | 120 | - | - |[7] |

Structure-Activity Relationship (SAR) Summary:

  • The nature of the substituent at the C6-position of the pyrimidine ring plays a crucial role in determining the potency and selectivity of kinase inhibition.

  • Aromatic and heteroaromatic substitutions at the C6-position are common and often lead to potent inhibitors.

  • The presence of halogen atoms on the C6-aryl substituent can significantly influence the inhibitory activity.

  • Modifications of the amine substituent at the C4-position can also impact potency and pharmacokinetic properties. The bulky tert-butyl group often contributes to favorable interactions within the ATP-binding pocket of kinases.

Signaling Pathways and Experimental Workflows

The biological effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs as kinase inhibitors are best understood in the context of the signaling pathways they modulate. The following diagrams, created using the DOT language for Graphviz, illustrate key cancer-related signaling pathways and a typical experimental workflow for evaluating these compounds.

Signaling Pathway Diagrams

Aurora_Kinase_Pathway cluster_0 Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Kinase AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome Segregation Spindle Assembly Checkpoint AuroraB->Cytokinesis Abscission Inhibitor N-(tert-Butyl)-6-chloropyrimidin-4-amine Analog Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Aurora Kinase Signaling Pathway in Mitosis and its Inhibition.

EGFR_Signaling_Pathway cluster_0 Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor N-(tert-Butyl)-6-chloropyrimidin-4-amine Analog Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and its Inhibition.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Inhibitor N-(tert-Butyl)-6-chloropyrimidin-4-amine Analog Inhibitor->PI3K Inhibition AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation BAD BAD AKT->BAD Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis BAD->Apoptosis Induction

Caption: PI3K/AKT/mTOR Signaling Pathway and its Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Cell-Based Assays Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization KinaseAssay In Vitro Kinase Inhibition Assay Characterization->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) Characterization->CellViability IC50 Determine IC50 Values KinaseAssay->IC50 CellViability->IC50 WesternBlot Western Blot Analysis (Pathway Modulation) IC50->WesternBlot CellCycle Cell Cycle Analysis IC50->CellCycle ApoptosisAssay Apoptosis Assay IC50->ApoptosisAssay

Caption: General Experimental Workflow for Evaluation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the IC₅₀ of N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs against a target kinase.

Materials:

  • Recombinant human kinase (e.g., Aurora A, EGFR, PI3K)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Kinase assay buffer

  • Test compounds (N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs) dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include controls for 100% kinase activity (DMSO vehicle only) and 0% kinase activity (no enzyme).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase assay buffer, the specific kinase, and its substrate.

    • Initiate the reaction by adding ATP to the mixture.

    • Immediately dispense the kinase reaction mixture into the wells of the assay plate containing the compounds.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37 °C until a purple precipitate (formazan) is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Conclusion

N-(tert-Butyl)-6-chloropyrimidin-4-amine and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and the key experimental protocols used in their evaluation. The structured data and visual representations of signaling pathways and experimental workflows are intended to facilitate a deeper understanding of these compounds and to serve as a practical resource for researchers in the field. Further exploration of the structure-activity relationships and the development of more potent and selective analogs will continue to be an active and important area of research.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-(tert-Butyl)-6-chloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the experimental applications of N-(tert-Butyl)-6-chloropyrimidin-4-amine , a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental applications of N-(tert-Butyl)-6-chloropyrimidin-4-amine , a key intermediate in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are representative methodologies for its use in nucleophilic aromatic substitution reactions to generate diverse compound libraries for drug discovery and for subsequent biological evaluation in kinase assays.

Chemical Properties and Handling

PropertyValue
CAS Number 945896-38-8
Molecular Formula C₈H₁₂ClN₃
Molecular Weight 185.65 g/mol
Appearance White to off-white crystalline powder
Storage Store at 2-8°C, sealed in a dry environment.[1]
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Application in Kinase Inhibitor Synthesis

N-(tert-Butyl)-6-chloropyrimidin-4-amine serves as a versatile scaffold in medicinal chemistry. The pyrimidine core is a well-established hinge-binding motif for a multitude of protein kinases. The chloro-substituent at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities to explore the chemical space around the core structure. This approach is instrumental in developing selective inhibitors for specific kinase targets.

The general synthetic strategy involves the displacement of the chloride with a suitable amine, which can be part of a more complex molecule designed to interact with specific residues in the kinase active site.

Logical Workflow for Kinase Inhibitor Synthesis

G start N-(tert-Butyl)-6- chloropyrimidin-4-amine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reactant Primary/Secondary Amine (R-NHR') reactant->reaction product Substituted 2,4-Diaminopyrimidine Derivative reaction->product library Compound Library Generation product->library screening Biological Screening (e.g., Kinase Assays) library->screening

Caption: Workflow for the synthesis of a kinase inhibitor library.

Experimental Protocols

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Derivative via SNAr

This protocol describes a general procedure for the reaction of N-(tert-Butyl)-6-chloropyrimidin-4-amine with a primary or secondary amine.

Materials:

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Desired primary or secondary amine (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • n-Butanol or Dioxane

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine (1 equivalent) in n-butanol, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted 2,4-diaminopyrimidine derivative.

Expected Yields:

Yields are dependent on the specific amine used and can range from 40% to 85%.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to evaluate the inhibitory activity of synthesized compounds against a target protein kinase.

Materials:

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • Recombinant active protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 384-well microplates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Incubate for the recommended time to allow the signal to develop.

  • Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following table presents hypothetical data for a series of compounds synthesized from N-(tert-Butyl)-6-chloropyrimidin-4-amine and tested against a hypothetical kinase, "Kinase X".

Compound IDR-Group (from R-NHR')Yield (%)Kinase X IC₅₀ (nM)
1 4-Morpholinyl785,200
2 3-(Trifluoromethyl)aniline65850
3 4-(Methylsulfonyl)aniline72150
4 1-Methyl-1H-pyrazol-4-amine5825
5 3-Aminophenol61450

Signaling Pathway Context

The synthesized kinase inhibitors can be used to probe specific signaling pathways implicated in diseases such as cancer or neurodegeneration. For instance, if "Kinase X" is a component of the MAPK/ERK pathway, the inhibitors could be used to study the downstream effects of its inhibition.

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseX Kinase X RAF->KinaseX ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Synthesized Inhibitor (from N-(tert-Butyl)-6- chloropyrimidin-4-amine) Inhibitor->KinaseX KinaseX->MEK

Caption: Inhibition of a hypothetical "Kinase X" in a signaling pathway.

References

Application

Application Notes and Protocols for In Vitro Assays with N-(tert-Butyl)-6-chloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a synthetic compound belonging to the aminopyrimidine class, a scaffold of significant interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a synthetic compound belonging to the aminopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. Aminopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.

This document provides detailed protocols for in vitro assays to characterize the biological activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine, with a focus on its potential as a kinase inhibitor. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

Postulated Mechanism of Action: Kinase Inhibition

Based on the structural features of N-(tert-Butyl)-6-chloropyrimidin-4-amine and the established activity of related compounds, it is hypothesized to function as an ATP-competitive kinase inhibitor. A likely target within the human kinome is Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Inhibition of PLK4 can lead to defects in mitosis and is a promising strategy for cancer therapy.

PLK4 Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving PLK4. PLK4 is a key regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation. Inhibition of PLK4 can disrupt this pathway, leading to cell cycle arrest and apoptosis.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Mitotic_Spindle Mitotic Spindle Formation Centriole_Duplication->Mitotic_Spindle Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to Inhibitor N-(tert-Butyl)-6- chloropyrimidin-4-amine Inhibitor->PLK4 Inhibition Inhibitor->Apoptosis

Caption: Simplified PLK4 signaling pathway and the putative inhibitory role of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Quantitative Data Summary

Disclaimer: The following data are hypothetical and presented for illustrative purposes, based on the expected activity of a PLK4 inhibitor with this chemical scaffold. Actual experimental results for N-(tert-Butyl)-6-chloropyrimidin-4-amine may vary.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)Assay Type
PLK415Biochemical Assay
Aurora A>1000Biochemical Assay
Aurora B>1000Biochemical Assay
CDK2>1000Biochemical Assay

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Assay Type
MCF-7Breast Cancer0.5MTT Assay
HCT116Colon Cancer1.2MTT Assay
A549Lung Cancer2.5MTT Assay
HeLaCervical Cancer0.8MTT Assay

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of N-(tert-Butyl)-6-chloropyrimidin-4-amine against a specific kinase, such as PLK4.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Add_to_Plate Add Kinase, Inhibitor, and Substrate to Plate Prepare_Reagents->Add_to_Plate Incubate1 Incubate at Room Temperature Add_to_Plate->Incubate1 Initiate_Reaction Initiate Reaction with ATP Incubate1->Initiate_Reaction Incubate2 Incubate at 30°C Initiate_Reaction->Incubate2 Stop_Reaction Stop Reaction and Detect Signal Incubate2->Stop_Reaction Analyze_Data Analyze Data and Calculate IC₅₀ Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant human PLK4 kinase

  • Kinase substrate (e.g., a generic peptide substrate like casein)

  • Adenosine triphosphate (ATP)

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in 100% DMSO. Create a series of dilutions in kinase assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase and Substrate Addition: Prepare a mixture of the PLK4 kinase and substrate in kinase assay buffer. Add 5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of N-(tert-Butyl)-6-chloropyrimidin-4-amine on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of N-(tert-Butyl)-6-chloropyrimidin-4-amine in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of N-(tert-Butyl)-6-chloropyrimidin-4-amine as a potential kinase inhibitor. The hypothetical data suggest that this compound may exhibit potent and selective inhibition of PLK4 and demonstrate anti-proliferative activity in various cancer cell lines. These assays are fundamental first steps in the characterization of novel anti-cancer agents and can provide valuable insights for further preclinical development. It is imperative that researchers generate their own experimental data to validate these hypotheses.

Method

Application Notes and Protocols for N-(tert-Butyl)-6-chloropyrimidin-4-amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biologically active compounds, including several approved drugs, and is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Substituted pyrimidines have been shown to target various cellular pathways, including those involved in cell cycle regulation and proliferation. These application notes provide a generalized protocol for the initial in vitro evaluation of N-(tert-Butyl)-6-chloropyrimidin-4-amine in a cell culture setting, based on methodologies commonly used for screening other pyrimidine derivatives.

Disclaimer: The following protocols are generalized based on research with structurally related pyrimidine compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Currently, there is a lack of specific published data on the biological activity and cellular effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Data Presentation

Due to the absence of specific quantitative data for N-(tert-Butyl)-6-chloropyrimidin-4-amine in the public domain, the following table presents example data for other substituted pyrimidine derivatives to illustrate the type of data that can be generated.

Table 1: Example Anticancer Activity of Various Substituted Pyrimidine Derivatives

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Thieno[2,3-d]pyrimidine DerivativeMCF-7 (Breast Cancer)MTT Assay0.013[1]
Thieno[2,3-d]pyrimidine DerivativeMDA-MB-231 (Breast Cancer)MTT Assay>1[1]
Substituted Pyrimidine-SulfonamideHepG2 (Liver Cancer)MTT Assay>3.125 (viability >95%)[2]
2-amino-4-aryl-6-pyridopyrimidinesVarious Cancer Cell LinesProliferation AssayVaries[3]

Experimental Protocols

The following are generalized protocols for the initial assessment of the cytotoxic and antiproliferative effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine in cancer cell lines.

Protocol 1: Preparation of Stock Solution
  • Compound Handling: N-(tert-Butyl)-6-chloropyrimidin-4-amine should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvent Selection: Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution, for example, 10 mM, of N-(tert-Butyl)-6-chloropyrimidin-4-amine in sterile DMSO.

    • To do this, weigh the desired amount of the compound and dissolve it in the calculated volume of DMSO.

    • Ensure complete dissolution by vortexing.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Culture and Seeding
  • Cell Line Selection: Choose appropriate cancer cell lines for screening. Common choices for initial screening include, but are not limited to:

    • MCF-7 (Breast Adenocarcinoma)

    • MDA-MB-231 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HeLa (Cervical Adenocarcinoma)

    • HepG2 (Hepatocellular Carcinoma)[2]

  • Cell Culture Conditions: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase using standard trypsinization methods.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.

    • Seed the cells into 96-well microplates at a predetermined optimal density. The seeding density will need to be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment. A typical seeding density might range from 5,000 to 10,000 cells per well.

    • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

Protocol 3: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the N-(tert-Butyl)-6-chloropyrimidin-4-amine stock solution in the complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

    • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound.

    • Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Reagent Addition:

    • Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well. The final concentration of MTT in the well should be around 0.5 mg/mL.

    • Incubate the plates for 2-4 hours at 37°C to allow the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software package.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution of N-(tert-Butyl)-6- chloropyrimidin-4-amine in DMSO treat Treat Cells with Serial Dilutions of the Compound stock->treat cells Culture and Harvest Cancer Cell Lines seed Seed Cells in 96-well Plates cells->seed seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability and Determine IC50 read->calculate

Caption: Workflow for assessing the cytotoxicity of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Potential Signaling Pathways Targeted by Pyrimidine Derivatives

While the specific mechanism of action for N-(tert-Butyl)-6-chloropyrimidin-4-amine is unknown, pyrimidine derivatives are known to target various signaling pathways implicated in cancer. The following diagram illustrates some of these potential pathways.

signaling_pathways cluster_pathways Potential Cancer-Related Signaling Pathways RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K/Akt/mTOR Pathway RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Apoptosis Apoptosis Pathway PI3K->Apoptosis Inhibition of CDK Cyclin-Dependent Kinases (CDKs) MAPK->CDK CDK->PI3K Pyrimidine N-(tert-Butyl)-6-chloropyrimidin-4-amine (Potential Inhibitor) Pyrimidine->RTK Pyrimidine->PI3K Pyrimidine->MAPK Pyrimidine->CDK Pyrimidine->Apoptosis Induction

Caption: Potential signaling pathways that may be modulated by pyrimidine derivatives.

References

Application

Application Notes and Protocols: N-(tert-Butyl)-6-chloropyrimidin-4-amine in Oncology Research

Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numero...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] In oncology, pyrimidine derivatives are of particular interest due to their ability to function as kinase inhibitors.[1] The pyrimidine ring system can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.[1] While N-(tert-Butyl)-6-chloropyrimidin-4-amine is not an end-drug itself, it serves as a crucial building block in the synthesis of more complex molecules designed to modulate the activity of key proteins involved in cancer progression.

The chloro-substituent at the 6-position of the pyrimidine ring is a key reactive site, readily undergoing nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups, enabling the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The tert-butyl group at the 4-amino position provides steric bulk, which can influence the molecule's orientation within a target's binding site and can also impact its metabolic stability and solubility.

These application notes provide an overview of the potential uses of N-(tert-Butyl)-6-chloropyrimidin-4-amine as a synthetic intermediate for the development of novel oncology therapeutics, particularly kinase inhibitors.

Application 1: Synthesis of Kinase Inhibitors

N-(tert-Butyl)-6-chloropyrimidin-4-amine is an ideal starting material for the synthesis of a diverse library of potential kinase inhibitors. The general strategy involves the displacement of the 6-chloro group with a variety of nucleophiles, often through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, or through direct SNAr.

Key Target Families:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets. The pyrimidine scaffold can be elaborated to target specific CDKs involved in cell cycle progression.

  • Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in various tumors. Pyrimidine-based inhibitors have shown promise in targeting Aurora kinases.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. The pyrimidine core can be a key element in the design of potent and selective PI3K inhibitors.

  • c-Jun N-terminal Kinases (JNKs): JNKs are involved in cellular responses to stress and can play a role in both tumor progression and suppression depending on the context.

Illustrative Synthetic Scheme:

The following diagram illustrates a generalized synthetic pathway for the elaboration of N-(tert-Butyl)-6-chloropyrimidin-4-amine into a hypothetical kinase inhibitor.

G A N-(tert-Butyl)-6-chloropyrimidin-4-amine D Substituted Pyrimidine Derivative (Potential Kinase Inhibitor) A->D Suzuki Coupling or Buchwald-Hartwig Amination B Aryl Boronic Acid / Ester or Amine / Thiol C Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) B->C C->A

Caption: Generalized synthetic route for kinase inhibitors.

Experimental Protocol: Synthesis of a Biphenyl-pyrimidine Derivative via Suzuki Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of N-(tert-Butyl)-6-chloropyrimidin-4-amine with an arylboronic acid.

Materials:

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biphenyl-pyrimidine derivative.

Application 2: Cellular Assays for Anti-Cancer Activity

Once a library of derivatives is synthesized, their anti-cancer properties can be evaluated through a series of in vitro cellular assays.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the synthesized compounds in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The results from such screening can be summarized in a table for easy comparison of the synthesized compounds' potency.

Compound IDR-Group (at C6)Target Cell LineIC50 (µM)
Derivative 1 4-methoxyphenylMCF-712.5
Derivative 2 3-aminophenylMCF-78.2
Derivative 3 4-pyridylMCF-725.1
Derivative 1 4-methoxyphenylA54918.3
Derivative 2 3-aminophenylA54910.7
Derivative 3 4-pyridylA54932.4

Visualizing the Workflow and Target Pathways

Experimental Workflow Diagram:

The following diagram outlines the workflow from synthesis to initial biological evaluation.

G cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Analysis A N-(tert-Butyl)-6- chloropyrimidin-4-amine B Chemical Modification (e.g., Suzuki Coupling) A->B C Library of Pyrimidine Derivatives B->C D Cell Viability Assay (e.g., MTT) C->D E IC50 Determination D->E F Structure-Activity Relationship (SAR) E->F

Caption: Drug discovery workflow.

Hypothetical Signaling Pathway Inhibition:

This diagram illustrates how a synthesized pyrimidine derivative could inhibit a generic kinase cascade, such as the PI3K/AKT pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of a kinase signaling pathway.

N-(tert-Butyl)-6-chloropyrimidin-4-amine represents a valuable and versatile starting material for the synthesis of novel compounds with potential applications in oncology. Its utility lies in the strategic combination of a privileged pyrimidine core, a reactive chloro-group for facile diversification, and a bulky tert-butyl substituent to modulate physicochemical properties. The protocols and workflows outlined above provide a foundational framework for researchers to synthesize and evaluate new pyrimidine-based derivatives as potential kinase inhibitors for cancer therapy.

References

Method

Application Notes and Protocols: N-(tert-Butyl)-6-chloropyrimidin-4-amine as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a synthetic aminopyrimidine derivative. The pyrimidine scaffold is a well-established pharmacophore...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a synthetic aminopyrimidine derivative. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Aminopyrimidine-based compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases.[3] This document provides detailed protocols for evaluating the inhibitory activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine against a representative serine/threonine kinase, Aurora Kinase A, and for assessing its effects on downstream signaling and cell viability.

Hypothetical Kinase Inhibitory Activity

While specific experimental data for N-(tert-Butyl)-6-chloropyrimidin-4-amine is not extensively published, based on the activity of structurally related aminopyrimidine compounds, it is postulated to be an inhibitor of several kinases. For the purpose of these application notes, we will focus on its potential as an inhibitor of Aurora Kinase A, a key regulator of mitosis.

Quantitative Data Summary

The following tables present hypothetical yet plausible inhibitory activities of N-(tert-Butyl)-6-chloropyrimidin-4-amine against selected kinases, based on data from similar compounds.[3][4][5][6]

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)Assay Type
Aurora Kinase A85ADP-Glo™ Luminescence Assay
Aurora Kinase B250ADP-Glo™ Luminescence Assay
MSK1450Radiometric Assay
EGFR>10,000Kinase-Glo® Assay
SRC>10,000Kinase-Glo® Assay

Table 2: Cellular Activity

Cell LineAssay TypeIC50 (µM)
HCT116 (Human Colorectal Carcinoma)MTT Cell Viability Assay1.2
HeLa (Human Cervical Cancer)MTT Cell Viability Assay2.5
A549 (Human Lung Carcinoma)MTT Cell Viability Assay5.8

Experimental Protocols

Protocol 1: In Vitro Aurora Kinase A Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the inhibitory activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine against Aurora Kinase A. The ADP-Glo™ Kinase Assay is a robust method for quantifying ADP production from a kinase reaction.[7][8]

Materials:

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine (test compound)

  • Recombinant human Aurora Kinase A (active)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these solutions in Kinase Assay Buffer to achieve the desired final concentrations in the assay.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing Aurora Kinase A and MBP in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at the Km for Aurora Kinase A.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the effect of N-(tert-Butyl)-6-chloropyrimidin-4-amine on the viability of cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][9][10]

Materials:

  • HCT116, HeLa, or A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(tert-Butyl)-6-chloropyrimidin-4-amine in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions or medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting to a dose-response curve.

Protocol 3: Western Blotting for Phosphorylated Histone H3

This protocol is used to assess the in-cell inhibition of Aurora Kinase A by measuring the phosphorylation of its downstream target, Histone H3 at Serine 10.[11][12]

Materials:

  • HCT116 cells

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit anti-total Histone H3

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed HCT116 cells and allow them to adhere.

    • Treat the cells with various concentrations of N-(tert-Butyl)-6-chloropyrimidin-4-amine or DMSO for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with the antibody against total Histone H3 to serve as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated Histone H3 signal to the total Histone H3 signal.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MSK1 MSK1 ERK->MSK1 Phosphorylation CREB CREB MSK1->CREB Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression Inhibitor N-(tert-Butyl)-6- chloropyrimidin-4-amine Inhibitor->MSK1 Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Lines (e.g., HCT116) Compound_Treatment Treat with N-(tert-Butyl)-6-chloropyrimidin-4-amine Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Western_Blot Western Blot for Phospho-Targets Compound_Treatment->Western_Blot Cellular_IC50 Cellular IC50 Viability_Assay->Cellular_IC50 Target_Engagement Target Engagement Confirmation Western_Blot->Target_Engagement

Caption: General Experimental Workflow.

References

Application

Application Notes and Protocols for the Scale-Up Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the scaled-up synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in the manuf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scaled-up synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthetic route is based on the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with tert-butylamine. This application note outlines the optimized reaction conditions, purification methods, and analytical data to ensure a robust and reproducible process suitable for large-scale production.

Introduction

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a crucial building block in the synthesis of a number of active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. The presented protocol focuses on a cost-effective and high-yielding synthesis from readily available starting materials. The core of this process is the selective mono-amination of 4,6-dichloropyrimidine at the more reactive C4 position.

Synthetic Pathway

The synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine is achieved through a one-step nucleophilic aromatic substitution reaction. The pathway involves the reaction of 4,6-dichloropyrimidine with tert-butylamine in the presence of a non-nucleophilic base.

Synthetic Pathway 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Product N-(tert-Butyl)-6-chloropyrimidin-4-amine 4,6-Dichloropyrimidine->Product tert-Butylamine tert-Butylamine tert-Butylamine tert-Butylamine->Product Base_Solvent K2CO3, DMF Base_Solvent->Product

Caption: Synthetic route for N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4,6-Dichloropyrimidine≥98%Commercially Available
tert-Butylamine≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (Saturated NaCl)-Prepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available
Scale-Up Synthesis Protocol

This protocol is optimized for a 100 g scale production of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Reaction Setup:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 4,6-dichloropyrimidine (149 g, 1.0 mol).

  • Add anhydrous N,N-dimethylformamide (DMF, 1 L).

  • Stir the mixture until the 4,6-dichloropyrimidine is completely dissolved.

  • Add anhydrous potassium carbonate (276 g, 2.0 mol).

  • Slowly add tert-butylamine (105 mL, 1.0 mol) to the suspension over 30 minutes, maintaining the internal temperature below 30 °C. An ice bath may be used for cooling if necessary.

Reaction Execution:

  • After the addition of tert-butylamine is complete, heat the reaction mixture to 80-85 °C.

  • Maintain the reaction at this temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4,6-dichloropyrimidine) is consumed.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (4 L) with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (3 x 1 L).

  • Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure N-(tert-Butyl)-6-chloropyrimidin-4-amine as a white to off-white solid. Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.

Process Workflow

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product charge_reagents Charge 4,6-dichloropyrimidine, K2CO3, and DMF to reactor add_amine Slowly add tert-butylamine charge_reagents->add_amine heat Heat to 80-85 °C add_amine->heat monitor Monitor reaction by TLC/HPLC heat->monitor quench Quench with ice-water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography or recrystallization dry->purify product N-(tert-Butyl)-6-chloropyrimidin-4-amine purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Data Presentation

Reaction Parameters
ParameterValue
Scale100 g (of 4,6-dichloropyrimidine)
Molar Ratio (Dichloropyrimidine:tert-Butylamine:K₂CO₃)1 : 1 : 2
SolventAnhydrous DMF
Reaction Temperature80-85 °C
Reaction Time12-16 hours
Typical Yield80-90%
Physical and Analytical Data
PropertyValue
AppearanceWhite to off-white solid
Molecular FormulaC₈H₁₂ClN₃
Molecular Weight185.65 g/mol
Melting Point136-138 °C
Purity (HPLC)≥98%

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4,6-Dichloropyrimidine is an irritant. Avoid contact with skin and eyes.

  • tert-Butylamine is a flammable and corrosive liquid. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • The reaction work-up involves large quantities of flammable solvents. Ensure there are no ignition sources nearby.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The use of readily available and cost-effective reagents, coupled with a straightforward procedure, makes this process suitable for industrial-scale production. The provided data and workflows are intended to guide researchers and process chemists in the successful implementation of this synthesis.

Method

Application Notes and Protocols for the Analytical Detection of N-(tert-Butyl)-6-chloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the analytical detection and quantification of N-(tert-Butyl)-6-chloropyrimidin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical detection and quantification of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Given the importance of this compound in pharmaceutical research and development, robust and reliable analytical methods are crucial for quality control, stability testing, and impurity profiling. The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry. Additionally, an advanced protocol for purity assessment using Quantitative Nuclear Magnetic Resonance (qNMR) is presented.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Determination

Reverse-phase HPLC with UV detection is a widely used technique for the routine analysis of pharmaceutical compounds. This method provides excellent resolution, sensitivity, and reproducibility for the quantification of N-(tert-Butyl)-6-chloropyrimidin-4-amine and the detection of related impurities.

Experimental Protocol: Isocratic HPLC-UV Method

Objective: To determine the potency of N-(tert-Butyl)-6-chloropyrimidin-4-amine and to detect and quantify process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a ratio of 45:55 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of N-(tert-Butyl)-6-chloropyrimidin-4-amine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh a sample of N-(tert-Butyl)-6-chloropyrimidin-4-amine to prepare a solution with a target concentration of 100 µg/mL in the mobile phase.

Data Analysis:

  • The concentration of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard.

  • Impurities can be quantified using their relative response factors or as a percentage of the total peak area.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-UV method, based on data from analogous chloropyrimidine amine compounds[1][2].

ParameterTypical Value
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample and Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration and Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

UPLC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as bioanalysis or the detection of trace-level genotoxic impurities, UPLC-MS/MS is the method of choice. This technique offers superior sensitivity and selectivity.

Experimental Protocol: UPLC-MS/MS Method

Objective: To achieve highly sensitive and selective quantification of N-(tert-Butyl)-6-chloropyrimidin-4-amine in complex matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): [M+H]⁺ of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

    • Product Ions (Q3): At least two characteristic fragment ions should be monitored for quantification and confirmation.

  • Source Parameters: Optimized for maximum signal intensity of the analyte (e.g., capillary voltage, source temperature, desolvation gas flow).

Quantitative Data Summary

The following table presents expected performance characteristics for a UPLC-MS/MS method, based on methods for similar pyrimidine derivatives[3][4][5].

ParameterExpected Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantitation (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5.0%

Experimental Workflow: UPLC-MS/MS Analysis

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_msms MS/MS Detection cluster_data Data Analysis start Sample Extraction/Dilution spike Spike with Internal Standard start->spike inject Inject into UPLC spike->inject gradient Gradient Elution (C18 Column) inject->gradient esi Electrospray Ionization (ESI+) gradient->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm quantify Quantify using Calibration Curve mrm->quantify confirm Confirm with Ion Ratios quantify->confirm report Generate Report confirm->report

Caption: Workflow for UPLC-MS/MS analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward and rapid technique for determining the concentration of a pure substance in solution, provided it has a suitable chromophore. N-(tert-Butyl)-6-chloropyrimidin-4-amine, with its chloropyrimidine ring, is expected to exhibit significant UV absorbance[6][7][8].

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To rapidly determine the concentration of N-(tert-Butyl)-6-chloropyrimidin-4-amine in a pure sample solution.

Instrumentation:

  • UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the chosen solvent.

    • Scan the solution over a wavelength range of 200-400 nm to identify the λmax.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent.

    • Measure the absorbance at λmax.

    • Determine the concentration from the calibration curve.

Expected Spectroscopic Properties

Based on the UV spectrum of 2-chloropyrimidine, N-(tert-Butyl)-6-chloropyrimidin-4-amine is expected to have a λmax in the range of 250-270 nm[6][7][8]. The exact λmax and molar absorptivity will depend on the solvent used.

Logical Relationship: Beer-Lambert Law```dot

BeerLambert A = εcl A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon c Concentration (c) A->c l Path Length (l) A->l

Caption: Workflow for purity determination by Quantitative NMR (qNMR).

Forced Degradation Studies

To develop a stability-indicating analytical method, forced degradation studies are essential. These studies help to identify potential degradation products and demonstrate the specificity of the analytical method to separate the active pharmaceutical ingredient (API) from its degradants.[9][10][11]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light.

The stressed samples are then analyzed by the developed HPLC or UPLC-MS/MS method to assess for degradation and to ensure peak purity of the parent compound.

Conclusion

The analytical techniques and protocols described in this document provide a comprehensive framework for the analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control, UPLC-MS/MS for high-sensitivity applications, UV-Vis for rapid concentration checks of pure samples, and qNMR for accurate purity determination. Proper validation of these methods in accordance with regulatory guidelines is crucial to ensure reliable and accurate results in a research and drug development setting.

References

Application

Application Notes and Protocols for the Dissolution of N-(tert-Butyl)-6-chloropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidance on the dissolution of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the dissolution of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on its solubility, this note outlines a systematic approach to determine the optimal solvent and dissolution conditions.

Compound Properties

A summary of the known chemical and physical properties of N-(tert-Butyl)-6-chloropyrimidin-4-amine is presented below. These properties can influence its solubility behavior.

PropertyValueSource
CAS Number 945896-38-8[1][2]
Molecular Formula C8H12ClN3[1][3]
Molecular Weight 185.655 g/mol [1][2]
Appearance Yellow to white solid[2]
Predicted Boiling Point 299.3 ± 20.0 °C[2]
Predicted Density 1.183 ± 0.06 g/cm³[2]
Predicted pKa 2.56 ± 0.10[2]
Storage Temperature 2-8°C, Sealed in dry conditions[2]

Recommended Solvents for Initial Solubility Screening

Based on the solubility of structurally related compounds, such as 6-chloropyridazin-3-amine and other pyrimidine derivatives, the following solvents are recommended for initial solubility screening.[4][5] They are categorized by polarity to provide a systematic approach.

Solvent CategoryRecommended SolventsRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile (ACN)Often effective for dissolving a wide range of organic molecules, including heterocyclic compounds.[4][5]
Polar Protic Methanol, Ethanol, n-ButanolThe amine and pyrimidine nitrogens may interact with protic solvents. Solubility is expected to increase with temperature in these solvents.[5]
Nonpolar Toluene, ChloroformMay be effective, particularly if the tert-butyl group's nonpolar character significantly influences solubility.[5]

Experimental Protocol for Solubility Determination

This protocol describes a systematic, small-scale experiment to determine the solubility of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

3.1. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

3.2. Materials

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Selected solvents (see table above)

  • Vials with caps (e.g., 2 mL glass vials)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Water bath or heating block

  • Micro-pipettes

3.3. Experimental Workflow

G Experimental Workflow for Solubility Testing A Weigh Compound B Add Solvent A->B C Vortex/Stir at Room Temp B->C D Observe Solubility C->D E Soluble? D->E F Increase Concentration E->F Yes G Insoluble/Partially Soluble E->G No F->C J Record Observations F->J H Gentle Heating (e.g., 40-50°C) G->H I Observe Solubility H->I I->J

Caption: Workflow for determining the solubility of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

3.4. Step-by-Step Procedure

  • Preparation of Stock Vials:

    • Accurately weigh 1-2 mg of N-(tert-Butyl)-6-chloropyrimidin-4-amine into a series of labeled glass vials.

  • Initial Solvent Addition:

    • To the first vial, add a small, precise volume of the first test solvent (e.g., 100 µL) to achieve a starting concentration (e.g., 10-20 mg/mL).

  • Room Temperature Dissolution:

    • Cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a dark background. If the solid has completely dissolved, the compound is soluble at this concentration. If not, proceed to the next step.

    • For slower-dissolving compounds, stirring with a small magnetic stir bar for 15-30 minutes may be beneficial.

  • Incremental Solvent Addition (for insoluble/partially soluble samples):

    • If the compound is not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) to decrease the concentration.

    • Vortex and observe again. Repeat this step until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.

  • Effect of Temperature:

    • If the compound remains insoluble or has low solubility at room temperature, gently warm the vial in a water bath or on a heating block (e.g., to 40-50°C).

    • Vortex or stir intermittently and observe any changes in solubility. Note that some compounds may precipitate upon cooling.

  • Data Recording:

    • Record the results for each solvent, noting whether the compound is "freely soluble," "sparingly soluble," or "insoluble" at the tested concentrations and temperatures.

    • For quantitative analysis, carefully record the mass of the compound and the total volume of solvent required for complete dissolution.

  • Repeat for Other Solvents:

    • Repeat steps 2-6 for each of the selected solvents to build a comprehensive solubility profile.

Summary of Expected Results and Interpretation

The results of these experiments can be summarized in a table to guide solvent selection for future applications.

SolventSolubility at Room Temp (Qualitative)Solubility with Heating (Qualitative)Notes
DMSOe.g., Freely Solublee.g., N/Ae.g., Forms a clear, stable solution.
Ethanole.g., Sparingly Solublee.g., Solublee.g., Precipitates upon cooling.
Toluenee.g., Insolublee.g., Insolublee.g., No change observed.

This systematic approach will enable researchers to efficiently identify suitable solvents and conditions for dissolving N-(tert-Butyl)-6-chloropyrimidin-4-amine for use in chemical reactions, purifications, and analytical procedures.

References

Method

Application Notes and Protocols for N-(tert-Butyl)-6-chloropyrimidin-4-amine in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals Introduction N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine that holds significant potential as a versatile scaffold for the developme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a substituted pyrimidine that holds significant potential as a versatile scaffold for the development of covalent probes in proteomics research. The core structure, featuring a reactive chloropyrimidine moiety, is analogous to scaffolds that have been successfully employed to create covalent inhibitors targeting specific cysteine residues in proteins, particularly kinases.[1] This document provides detailed application notes on how this compound can be leveraged as a starting material for generating novel chemical probes for target identification and validation, along with generalized experimental protocols for their use in a chemoproteomics workflow.

The 6-chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution by the thiol group of cysteine residues within protein binding pockets. This reaction forms a stable covalent bond, enabling irreversible inhibition and robust target labeling. The tert-butyl group provides steric bulk that can influence binding selectivity and solubility. By modifying the pyrimidine scaffold with a reporter tag, such as an alkyne or azide for click chemistry, N-(tert-Butyl)-6-chloropyrimidin-4-amine can be converted into a powerful probe for activity-based protein profiling (ABPP).

Hypothetical Application: Covalent Probe for Kinase Profiling

Based on published research demonstrating that chloropyrimidine derivatives can covalently target kinases like Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) by reacting with a non-catalytic cysteine, a similar application can be envisioned for probes derived from N-(tert-Butyl)-6-chloropyrimidin-4-amine.[1] These probes could be used to profile the kinome, identify novel druggable cysteines, and assess the selectivity of kinase inhibitors.

Proposed Probe Synthesis

To be utilized as a proteomics probe, N-(tert-Butyl)-6-chloropyrimidin-4-amine would first be functionalized with a bioorthogonal handle, such as a terminal alkyne. This allows for the subsequent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. A proposed synthetic route is outlined below.

G A N-(tert-Butyl)-6- chloropyrimidin-4-amine C Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) A->C B Linker with terminal alkyne (e.g., propargylamine) B->C D Alkyne-functionalized Probe (Probe-alkyne) C->D

Caption: Proposed synthesis of an alkyne-functionalized probe.

Experimental Protocols

The following are generalized protocols for utilizing a hypothetical alkyne-functionalized probe derived from N-(tert-Butyl)-6-chloropyrimidin-4-amine (referred to as "Probe-alkyne") in a competitive chemoproteomics experiment to identify protein targets.

Competitive Activity-Based Protein Profiling (ABPP) in Intact Cells

This protocol aims to identify the cellular targets of a test inhibitor by assessing its ability to compete with "Probe-alkyne" for binding to those targets.

Workflow Overview:

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Click Chemistry & Enrichment cluster_3 Analysis A Treat cells with Test Inhibitor or DMSO B Incubate with 'Probe-alkyne' A->B C Cell Lysis B->C D Protein Quantification C->D E Click reaction with Biotin-azide D->E F Enrichment of biotinylated proteins on streptavidin beads E->F G On-bead protein digestion (e.g., with trypsin) F->G H LC-MS/MS Analysis of peptides G->H I Data Analysis: Protein Identification & Quantification H->I

Caption: Workflow for competitive ABPP target identification.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture human cancer cells (e.g., HEK293T or a relevant cancer cell line) to approximately 80% confluency.

    • Pre-treat cells with either the test inhibitor at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Add "Probe-alkyne" to the cell culture medium at a final concentration of 10-50 µM and incubate for an additional 1-2 hours.

  • Cell Lysis and Proteome Preparation:

    • Harvest the cells by scraping and wash with cold PBS.

    • Lyse the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • To 1 mg of proteome, add the click chemistry reagents: Biotin-azide, copper(II) sulfate, and a reducing agent like sodium ascorbate.

    • Incubate the reaction for 1 hour at room temperature with gentle agitation.

  • Enrichment of Probe-Labeled Proteins:

    • Pre-wash streptavidin-agarose beads with the lysis buffer.

    • Add the bead slurry to the proteome sample and incubate for 1-2 hours at 4°C to capture biotinylated proteins.

    • Wash the beads extensively with lysis buffer followed by a high-salt buffer and a final wash with a buffer compatible with mass spectrometry (e.g., ammonium bicarbonate).

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.

    • Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the supernatant containing the tryptic peptides.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Proteins that show a significantly reduced signal in the inhibitor-treated samples compared to the DMSO control are considered potential targets of the inhibitor.

Data Presentation

Quantitative data from the competitive ABPP experiment should be summarized to clearly identify high-confidence targets.

Table 1: Hypothetical Quantitative Proteomics Data for Target Identification

Protein ID (UniProt)Gene NamePeptide Count (DMSO)Peptide Count (Inhibitor)Fold Change (Inhibitor/DMSO)p-value
P04626ERBB258120.21<0.001
P21860EGFR45150.33<0.005
Q13554MAP2K432110.34<0.01
P31749MAPK125230.92>0.05
P27361MAPK328260.93>0.05

This table presents hypothetical data where ERBB2, EGFR, and MAP2K4 are identified as potential targets due to the significant decrease in their detected peptide counts upon treatment with the test inhibitor.

Signaling Pathway Visualization

A probe derived from N-(tert-Butyl)-6-chloropyrimidin-4-amine could be used to investigate specific signaling pathways. For instance, if the probe identifies key kinases in the MAPK/ERK pathway as targets, this relationship can be visualized.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, ERBB2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (e.g., MAP2K4) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: MAPK signaling pathway with potential targets highlighted.

Conclusion

While N-(tert-Butyl)-6-chloropyrimidin-4-amine may not be a direct-use proteomics reagent, its chemical structure makes it an excellent starting point for the synthesis of bespoke covalent probes. By functionalizing this scaffold with a bioorthogonal handle, researchers can create tools for target discovery, validation, and the elucidation of drug mechanisms of action. The protocols and conceptual framework provided here offer a guide for leveraging this compound in advanced proteomics and drug discovery workflows.

References

Application

Application Notes and Protocols for N-(tert-Butyl)-6-chloropyrimidin-4-amine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of N-(tert-Butyl)-6-chloropyrimidin-4-amine as a versatile chemical intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(tert-Butyl)-6-chloropyrimidin-4-amine as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. This document offers detailed experimental protocols for key transformations and summarizes relevant data to facilitate its use in research and development.

Introduction

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a key building block in medicinal chemistry, primarily utilized for the synthesis of substituted pyrimidine derivatives. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, making it an ideal starting material for generating libraries of compounds for high-throughput screening and lead optimization. The tert-butyl group at the 4-position provides steric bulk, which can influence the conformation and binding affinity of the final molecule to its biological target.

Key Applications in Drug Discovery

The primary application of N-(tert-Butyl)-6-chloropyrimidin-4-amine is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By functionalizing the 6-position of the pyrimidine ring, researchers can synthesize potent and selective inhibitors of various kinases.

Targeted Kinase Families:

  • Polo-like Kinase 4 (PLK4)

  • Cyclin-Dependent Kinases (CDKs)

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of analogous 6-chloropyrimidine derivatives. These serve as a starting point for optimizing reactions with N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110890-98
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901675-85

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100690-97
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101880-90
33-AminopyrazolePd₂(dba)₃ (2)Xantphos (4)K₂CO₃n-BuOH85870-85

Experimental Protocols

The following are detailed, generalized protocols for the two major classes of reactions involving N-(tert-Butyl)-6-chloropyrimidin-4-amine. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 6-aryl-N-(tert-butyl)pyrimidin-4-amine derivatives.

Materials:

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (0.05 mmol, 0.05 equiv), and base (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-N-(tert-butyl)pyrimidin-4-amine.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize N4-(tert-butyl)-N6-substituted-pyrimidine-4,6-diamine derivatives.

Materials:

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the palladium catalyst (0.02 mmol, 0.02 equiv), phosphine ligand (0.04 mmol, 0.04 equiv), and base (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., 10 mL of Toluene) via syringe.

  • Add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N4-(tert-butyl)-N6-substituted-pyrimidine-4,6-diamine.

Mandatory Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling start_suzuki N-(tert-Butyl)-6- chloropyrimidin-4-amine + Aryl Boronic Acid reaction_suzuki Heating under Inert Atmosphere start_suzuki->reaction_suzuki Add reagents_suzuki Pd Catalyst Base Solvent reagents_suzuki->reaction_suzuki Add workup_suzuki Aqueous Work-up & Extraction reaction_suzuki->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki product_suzuki 6-Aryl-N-(tert-butyl) -pyrimidin-4-amine purification_suzuki->product_suzuki

Caption: Workflow for Suzuki-Miyaura Coupling.

experimental_workflow_buchwald cluster_buchwald Buchwald-Hartwig Amination start_buchwald N-(tert-Butyl)-6- chloropyrimidin-4-amine + Amine reaction_buchwald Heating under Inert Atmosphere start_buchwald->reaction_buchwald Add reagents_buchwald Pd Catalyst Ligand Base Solvent reagents_buchwald->reaction_buchwald Add workup_buchwald Aqueous Work-up & Extraction reaction_buchwald->workup_buchwald purification_buchwald Column Chromatography workup_buchwald->purification_buchwald product_buchwald N4-(tert-butyl)-N6-substituted- pyrimidine-4,6-diamine purification_buchwald->product_buchwald

Caption: Workflow for Buchwald-Hartwig Amination.

signaling_pathway cluster_pathway Kinase Inhibition Signaling Pathway Receptor Growth Factor Receptor PLK4 PLK4 Receptor->PLK4 Activates Centrosome Centrosome Duplication PLK4->Centrosome Apoptosis Apoptosis PLK4->Apoptosis Inhibition leads to Proliferation Cell Proliferation Centrosome->Proliferation Inhibitor Synthesized PLK4 Inhibitor Inhibitor->PLK4

Caption: PLK4 Signaling Pathway Inhibition.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(tert-Butyl)-6-chloropyrimidin-4-amine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the solubility of N-(tert-Butyl)-6-chloropyrimidin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the solubility of N-(tert-Butyl)-6-chloropyrimidin-4-amine in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO?

Currently, there is no publicly available quantitative data on the specific solubility of N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO. Safety Data Sheets for this compound indicate that solubility data is not available[1]. Generally, DMSO is a powerful solvent capable of dissolving a wide array of organic compounds[2].

Q2: I am having difficulty dissolving N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO. What are the initial steps to take?

For optimal dissolution, begin with a standardized protocol. Ensure that both the powdered compound and the DMSO are at room temperature before mixing. Use a calibrated micropipette to add the anhydrous DMSO directly to the vial containing the pre-weighed compound. Securely cap the vial and vortex the mixture vigorously for 30-60 seconds[3].

Q3: My compound is not fully dissolving at room temperature even after vortexing. What can I do?

If you observe particulate matter, several techniques can be employed to aid dissolution. These include sonication in a water bath for several minutes to break up aggregates and gentle warming of the solution (e.g., in a 37°C water bath)[4][5]. It is crucial to use heat cautiously as it may degrade the compound or the DMSO[3].

Q4: Does the quality of the DMSO affect the solubility of the compound?

Yes, the quality of DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds, potentially leading to precipitation[4][6]. It is imperative to use high-purity, anhydrous DMSO for preparing stock solutions.

Q5: My N-(tert-Butyl)-6-chloropyrimidin-4-amine/DMSO solution was clear initially but a precipitate formed later. What is the likely cause?

Precipitation after initial dissolution can be attributed to a few factors. The most common is the use of DMSO that has absorbed atmospheric moisture[4]. Another possibility is that the solution is supersaturated, and the compound is crystallizing out over time. To mitigate this, ensure you are using anhydrous DMSO and consider preparing a slightly lower concentration stock solution.

Q6: How should I store my N-(tert-Butyl)-6-chloropyrimidin-4-amine stock solution in DMSO?

To maintain the integrity of your stock solution, it should be stored in a tightly sealed container at a low temperature, such as -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[3][5].

Data Presentation

PropertyValueSource
Solubility in DMSO Data not available[1]
Boiling Point 299.3±20.0 °C (Predicted)[7]
Density 1.183±0.06 g/cm3 (Predicted)[7]
Physical Form Solid[7]

Experimental Protocols

Protocol for Determining Maximum Solubility in DMSO

This protocol outlines a method to determine the maximum solubility of a compound in DMSO at room temperature.[8]

Materials:

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • Microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh out a small amount (e.g., 5-10 mg) of the compound into a microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for at least 24 hours to ensure equilibrium is reached. Mix the solution periodically.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully collect the supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.

    • Determine the concentration of the compound in the diluted sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

    • Calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Troubleshooting and Visualization

Troubleshooting Dissolution Issues

If you encounter problems dissolving N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO, follow this logical workflow to diagnose and resolve the issue.

G start Start: Compound does not dissolve check_dmso Step 1: Verify DMSO Quality Is the DMSO anhydrous and high-purity? start->check_dmso use_new_dmso Action: Use fresh, anhydrous DMSO check_dmso->use_new_dmso No mechanical_assist Step 2: Apply Mechanical Assistance Have you tried vortexing and sonication? check_dmso->mechanical_assist Yes use_new_dmso->check_dmso apply_mixing Action: Vortex vigorously for 1-2 mins Sonicate in a water bath for 5-10 mins mechanical_assist->apply_mixing No gentle_heat Step 3: Consider Gentle Warming Is the compound heat-stable? mechanical_assist->gentle_heat Yes apply_mixing->mechanical_assist apply_heat Action: Warm solution in a 37°C water bath for a short period gentle_heat->apply_heat Unsure/No reassess Step 4: Re-evaluate Concentration Is the desired concentration too high? gentle_heat->reassess Yes fail Result: Still undissolved Consider alternative solvent gentle_heat->fail Proceed with caution apply_heat->gentle_heat lower_conc Action: Prepare a more dilute solution reassess->lower_conc Yes success Result: Compound Dissolved reassess->success No reassess->fail If still issues lower_conc->success

Caption: A logical workflow for troubleshooting dissolution issues.

Experimental Workflow for Stock Solution Preparation

This diagram illustrates the standard procedure for preparing a stock solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in DMSO.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex sonicate 4. Sonicate (if needed) vortex->sonicate if not fully dissolved aliquot 5. Aliquot vortex->aliquot sonicate->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Standard workflow for preparing a DMSO stock solution.

References

Optimization

Technical Support Center: Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine

This guide provides troubleshooting advice and optimized protocols for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a common intermediate in pharmaceutical development. The primary synthetic route involves...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a common intermediate in pharmaceutical development. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and tert-butylamine.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields can arise from several factors. A systematic approach is best for troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion. Verify this by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the 4,6-dichloropyrimidine starting material. If starting material remains, consider increasing the reaction temperature or extending the reaction time. For catalyst-free SNAr reactions, high temperatures (e.g., 140 °C in DMF) are often required to drive the reaction to completion.[1]

  • Side Product Formation: The most common side product is the disubstituted N,N'-di(tert-butyl)pyrimidine-4,6-diamine. Formation of this impurity consumes both your starting material and reagent, directly lowering the yield of the desired product. See the question below for minimizing this side reaction.

  • Choice of Base: An inappropriate or insufficient amount of base can hinder the reaction. The reaction generates HCl, which must be neutralized. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[2] Ensure at least one equivalent of base is used, with a slight excess often being beneficial.

  • Workup Losses: The product may be lost during the aqueous workup or extraction phase. Ensure the pH is adjusted correctly and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.

Q2: I'm observing a significant amount of the N,N'-di(tert-butyl)pyrimidine-4,6-diamine impurity. How can I prevent this?

Formation of the disubstituted product is a common challenge. To favor mono-substitution, you can adjust the following conditions:

  • Stoichiometry: Use a controlled amount of tert-butylamine. A stoichiometric ratio of 1.0 to 1.1 equivalents relative to 4,6-dichloropyrimidine is recommended. Using a large excess of the amine will strongly favor the formation of the disubstituted product.[2]

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity for the mono-substituted product. The second substitution is typically slower than the first, and lower temperatures can help halt the reaction after the first substitution has occurred. Start with room temperature or gentle heating (e.g., 40-60 °C) and monitor the reaction closely.

  • Controlled Addition: Add the tert-butylamine solution dropwise to the solution of 4,6-dichloropyrimidine at a controlled temperature. This keeps the instantaneous concentration of the amine low, reducing the likelihood of a second substitution event on the newly formed product.

Q3: My TLC/LC-MS analysis shows mostly unreacted 4,6-dichloropyrimidine. What should I do?

This indicates that the reaction conditions are not sufficiently forcing to initiate the substitution.

  • Increase Temperature: SNAr reactions on dichloropyrimidines are often facilitated by heat.[3] If you are running the reaction at room temperature, try heating it to 80 °C or higher.[2] Solvents with higher boiling points like DMF or dioxane are suitable for this.[1]

  • Check Reagents: Ensure your reagents, especially the tert-butylamine, have not degraded. Use a fresh bottle or re-purify if necessary. Also, confirm the base is active and dry.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMAc, NMP, or acetonitrile are generally effective as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[3]

Q4: What is the best purification strategy for N-(tert-Butyl)-6-chloropyrimidin-4-amine?

  • Column Chromatography: This is the most effective method for separating the desired mono-substituted product from the unreacted dichloropyrimidine and the disubstituted side product. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity, typically provides good separation.[4]

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient purification method. Experiment with different solvent systems, such as ethanol/water or heptane/ethyl acetate mixtures, to find conditions where the product has high solubility at high temperatures but low solubility at room temperature or below.

Data Presentation

Table 1: Illustrative Effect of Stoichiometry on Product Distribution

This table illustrates how the equivalents of tert-butylamine can influence the ratio of the desired mono-substituted product versus the undesired di-substituted side product.

Equivalents of tert-ButylamineMono-substitution Product (%)Di-substitution Product (%)Unreacted Dichloropyrimidine (%)
1.0751015
1.270255
2.25950

Note: Values are illustrative and will vary based on specific reaction conditions such as temperature and reaction time.

Table 2: General Effect of Solvent and Temperature on SNAr Reactions
SolventTypical Temperature Range (°C)General Observations
Tetrahydrofuran (THF)25 - 66Slower reaction rates, may require longer times or reflux. Good for controlled, selective reactions.
Acetonitrile (MeCN)25 - 82Moderate reaction rates. Good general-purpose solvent.
N,N-Dimethylformamide (DMF)25 - 150Faster reaction rates, often used to drive difficult reactions to completion at high temperatures.[1][5]
Dioxane25 - 101Similar to THF but with a higher boiling point, allowing for higher reaction temperatures.

Experimental Protocols

Protocol 1: Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4,6-dichloropyrimidine (1.0 eq).

  • Solvent & Base: Add a suitable anhydrous solvent, such as DMF or THF (approx. 5-10 mL per mmol of starting material), followed by a base, such as powdered K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).[2][5]

  • Reagent Addition: In a separate flask, prepare a solution of tert-butylamine (1.05 eq) in the same solvent. Add this solution dropwise to the stirring mixture of dichloropyrimidine and base over 30 minutes.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane or a 95:5 mixture of hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15) to elute the products. The typical elution order is: 4,6-dichloropyrimidine (least polar), N-(tert-Butyl)-6-chloropyrimidin-4-amine (desired product), and N,N'-di(tert-butyl)pyrimidine-4,6-diamine (most polar).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Guides

Reaction_Pathway cluster_products Products r1 4,6-Dichloropyrimidine p1 N-(tert-Butyl)-6-chloropyrimidin-4-amine (Desired Product) r1->p1 + tert-Butylamine (1 eq) Base, Solvent, ΔT r2 tert-Butylamine p2 N,N'-di(tert-butyl)pyrimidine-4,6-diamine (Side Product) p1->p2 + tert-Butylamine (>1 eq) Harsher Conditions Troubleshooting_Workflow start Problem: Low Yield or High Impurity analyze Analyze Crude Reaction Mixture (TLC, LC-MS) start->analyze decision1 Major Component? analyze->decision1 sm_present Unreacted Starting Material decision1->sm_present Starting Material sp_present Di-substituted Side Product decision1->sp_present Side Product dp_present Desired Product is Major decision1->dp_present Desired Product sol_sm Increase Temperature Extend Reaction Time Check Base/Reagents sm_present->sol_sm end_node Yield Optimized sol_sm->end_node sol_sp Lower Temperature Use 1.0-1.1 eq Amine Slowly Add Amine sp_present->sol_sp sol_sp->end_node sol_dp Optimize Workup (pH, extractions) Optimize Purification (Chromatography, Recrystallization) dp_present->sol_dp sol_dp->end_node

References

Troubleshooting

Technical Support Center: Purification of N-(tert-Butyl)-6-chloropyrimidin-4-amine by Chromatography

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of N...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when purifying N-(tert-Butyl)-6-chloropyrimidin-4-amine on silica gel?

A1: The most frequent problem is significant peak tailing during column chromatography and streaking on Thin Layer Chromatography (TLC) plates. This is due to the basic nature of the amine functional group, which interacts strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction can lead to poor separation, reduced purity of the collected fractions, and lower overall yield.

Q2: How can I prevent peak tailing during the purification of this compound?

A2: To minimize peak tailing, it is highly recommended to add a basic modifier to the mobile phase (eluent). A common and effective strategy is to add a small amount, typically 0.5-1% (v/v), of triethylamine (TEA) or a similar amine like pyridine to your solvent system.[1] The basic modifier neutralizes the acidic sites on the silica gel, leading to more symmetrical ("Gaussian") peaks and improved separation.

Q3: What are the best solvent systems for the flash chromatography of N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC, ensuring good separation from impurities.[3] Common solvent systems for aminopyrimidine derivatives include mixtures of non-polar and polar solvents, such as:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the compound. It is crucial to first determine the optimal solvent ratio using TLC.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel can occur with sensitive compounds. If you suspect this is happening, consider the following:

  • Use Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a basic modifier.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (neutral or basic) which can be more suitable for the purification of amines.

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

Q5: How do I choose between wet loading and dry loading for my sample?

A5: The choice of sample loading method depends on the solubility of your crude product:

  • Wet Loading: If your compound is readily soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and apply it directly to the top of the column.

  • Dry Loading: If your compound has poor solubility in the eluent, it is better to pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading often results in better resolution for less soluble compounds.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant Peak Tailing / Streaking on TLC Strong interaction between the basic amine and acidic silica gel.Add 0.5-1% triethylamine (TEA) to the eluent. Consider using neutral or basic alumina as the stationary phase.
Poor Separation of Product from Impurities Inappropriate solvent system (polarity is too high or too low). Co-elution of impurities with similar polarity.Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4 for your product and maximize the separation from impurity spots. Try a different solvent system with different selectivity (e.g., switch from ethyl acetate to diethyl ether or a mix).
Low or No Recovery of the Compound from the Column The compound is too polar and is irreversibly adsorbed onto the silica gel. The compound may have degraded on the column.Use a more polar eluent, such as a gradient of dichloromethane/methanol. If degradation is suspected, use a deactivated stationary phase or reduce the contact time.
Cracks in the Silica Gel Bed Improper column packing. The column ran dry during the purification.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.
Multiple Spots on TLC of a Supposedly Pure Fraction The compound is unstable under the analysis conditions. The collected fraction is not pure.Re-run the column with a shallower gradient. Ensure the TLC plate is not overloaded.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

1. Preparation of the Mobile Phase (Eluent):

  • Based on TLC analysis, prepare a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

  • Add 0.5-1% (v/v) of triethylamine to the prepared eluent to prevent peak tailing.

2. Column Packing:

  • Select a glass column of an appropriate size based on the amount of crude material.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, ensuring even packing without air bubbles. A gentle tapping on the side of the column can help.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the sand layer using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column without disturbing the top layer.

  • Apply gentle pressure to the top of the column (e.g., using a pump or house air) to achieve a steady flow rate.

  • Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Collect fractions in test tubes or vials.

5. Monitoring and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Visual Workflow for Troubleshooting

TroubleshootingWorkflow start Start: Crude Product run_tlc Run TLC with Hex/EtOAc & DCM/MeOH start->run_tlc end_good Pure Product end_bad Problem Unresolved (Consult Supervisor) tlc_ok TLC shows good separation and Rf (0.2-0.4)? tailing Significant Tailing? tlc_ok->tailing Yes change_solvent Try different solvent system tlc_ok->change_solvent No add_tea Add 0.5-1% TEA to eluent tailing->add_tea Yes run_column Run Flash Column Chromatography tailing->run_column No separation_ok Good Separation? recovery_ok Good Recovery? separation_ok->recovery_ok Yes separation_ok->change_solvent No increase_polarity Increase eluent polarity (gradient) recovery_ok->increase_polarity No combine_fractions Combine Pure Fractions & Evaporate recovery_ok->combine_fractions Yes run_tlc->tlc_ok add_tea->run_column check_fractions Check Fractions by TLC run_column->check_fractions check_fractions->separation_ok change_solvent->run_tlc increase_polarity->end_bad increase_polarity->run_column combine_fractions->end_good

Caption: Troubleshooting workflow for the chromatographic purification of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

References

Optimization

Technical Support Center: N-(tert-Butyl)-6-chloropyrimidin-4-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine in solution. This resource is intended for researche...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine in solution. This resource is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine in solution?

A1: N-(tert-Butyl)-6-chloropyrimidin-4-amine is generally stable under recommended storage conditions, which typically include storage in a cool, dark, and dry place in a tightly sealed container.[1] However, its stability in solution is dependent on several factors including the solvent, pH, temperature, and exposure to light. For experimental purposes, it is crucial to determine its stability under your specific conditions.

Q2: What are the potential degradation pathways for N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on the structure of pyrimidine derivatives, potential degradation can occur through several mechanisms:

  • Hydrolysis: The chloro group at the 6-position is susceptible to nucleophilic substitution by water or hydroxide ions, especially at non-neutral pH and elevated temperatures. This would lead to the formation of the corresponding 6-hydroxy derivative.

  • Oxidation: The pyrimidine ring and the tert-butyl group can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the formation of various degradation products.

Q3: In which common laboratory solvents is N-(tert-Butyl)-6-chloropyrimidin-4-amine most stable?

A3: While specific data is limited, non-polar aprotic solvents are generally preferred for long-term storage of similar compounds. For aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. Stability in protic solvents like methanol and ethanol may be lower due to potential solvolysis. A summary of expected relative stability is provided in the table below.

Relative Stability in Common Solvents (Hypothetical Data)

SolventExpected Relative StabilityPotential Degradation Pathway
Dimethyl sulfoxide (DMSO)HighMinimal
Dichloromethane (DCM)HighMinimal
Acetonitrile (ACN)ModeratePotential for minor degradation over time
Methanol / EthanolModerate to LowPotential for solvolysis of the chloro group
Aqueous Buffers (pH 7)LowSusceptible to hydrolysis
Aqueous Buffers (Acidic/Basic)Very LowAccelerated hydrolysis

Troubleshooting Guides

Problem 1: Inconsistent results or loss of activity in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions of N-(tert-Butyl)-6-chloropyrimidin-4-amine in a suitable solvent like DMSO immediately before each experiment.

    • Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze its concentration at different time points using an appropriate analytical method like HPLC-UV or LC-MS.

    • Minimize Incubation Time: If the compound is found to be unstable, try to minimize the pre-incubation and incubation times in the aqueous assay medium.

Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: The compound is degrading in the solvent or under the analytical conditions.

  • Troubleshooting Steps:

    • Evaluate Solvent Stability: Analyze a freshly prepared solution and compare it with a solution that has been stored for a period (e.g., 24 hours) at room temperature and protected from light.

    • Check for Photodegradation: Prepare a solution and expose it to ambient light or a UV lamp for a defined period. Analyze the sample and compare it to a sample kept in the dark.

    • Assess Thermal Stability: Heat a solution at a controlled temperature (e.g., 40-60°C) for a specific duration and analyze for degradation products.

    • Optimize Analytical Method: Ensure the analytical method itself (e.g., mobile phase pH, column temperature) is not causing on-column degradation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3]

  • Objective: To identify potential degradation products and pathways under various stress conditions.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period. Note that pyrimidine derivatives can be sensitive to hot alkali.[4]

      • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

      • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

      • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or high-intensity visible light.

    • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating method like HPLC-UV or LC-MS.

    • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the parent compound and any degradation products.

Forced Degradation Conditions Summary

Stress ConditionReagent/ConditionTypical Temperature
Acid Hydrolysis0.1 M - 1 M HClRoom Temperature to 60°C
Base Hydrolysis0.1 M - 1 M NaOHRoom Temperature
Oxidation3% - 30% H₂O₂Room Temperature
ThermalDry Heat / Solution60°C or higher
PhotolyticUV / Visible LightAmbient Temperature

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (60°C, dark) stock->thermal photo Photolytic (UV/Vis Light, RT) stock->photo analysis HPLC-UV / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

logical_relationship cluster_factors Influencing Factors compound N-(tert-Butyl)-6-chloropyrimidin-4-amine in Solution solvent Solvent ph pH temp Temperature light Light Exposure degradation Degradation solvent->degradation ph->degradation temp->degradation light->degradation stability Stability degradation->stability inversely proportional

Caption: Factors influencing the stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine in solution.

References

Troubleshooting

troubleshooting failed reactions with N-(tert-Butyl)-6-chloropyrimidin-4-amine

Welcome to the technical support center for N-(tert-Butyl)-6-chloropyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(tert-Butyl)-6-chloropyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A1: N-(tert-Butyl)-6-chloropyrimidin-4-amine is primarily used as a building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its most common applications involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), to introduce substituents at the 6-position of the pyrimidine ring.

Q2: What is the general reactivity of the chlorine atom on N-(tert-Butyl)-6-chloropyrimidin-4-amine in cross-coupling reactions?

A2: The chlorine atom on the pyrimidine ring is activated towards cross-coupling reactions due to the electron-deficient nature of the pyrimidine ring. However, chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts.[1] Therefore, successful couplings often require carefully optimized conditions, including the use of specialized palladium catalysts and ligands.[1][2]

Q3: What are the recommended storage conditions for N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A3: It is recommended to store N-(tert-Butyl)-6-chloropyrimidin-4-amine in a tightly sealed container in a dry and well-ventilated place. It is stable under recommended storage conditions.[3]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Possible Causes and Solutions:

  • Inappropriate Catalyst System: Standard palladium catalysts may not be effective for this less reactive chloride.

    • Solution: Employ more active catalyst systems. Electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., SPhos), are often effective in activating the C-Cl bond.[2][4] Using a pre-formed catalyst can also be beneficial.[2]

  • Incorrect Base Selection: The base is crucial for the transmetalation step and catalyst regeneration.

    • Solution: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have proven effective for Suzuki couplings of heteroaryl chlorides.[2][4][5]

  • Solvent System Issues: The solvent must be anhydrous, deoxygenated, and compatible with the reagents.

    • Solution: A mixture of an organic solvent and water is often used. A 2:1 to 4:1 mixture of 1,4-dioxane and water is a robust and widely used system.[4][5] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially under harsh conditions.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[6]

Troubleshooting Flowchart: Failed Suzuki-Miyaura Coupling

start Low or No Product catalyst Check Catalyst System (Pd source and Ligand) start->catalyst base Verify Base (Type and Quality) start->base solvent Assess Solvent (Anhydrous, Degassed) start->solvent reagents Check Reagent Quality (Boronic Acid Stability) start->reagents catalyst_sol Use Active Ligand (e.g., P(t-Bu)3, SPhos) catalyst->catalyst_sol base_sol Use K2CO3 or K3PO4 base->base_sol solvent_sol Use Degassed Dioxane/Water solvent->solvent_sol reagents_sol Use Boronic Ester or Trifluoroborate Salt reagents->reagents_sol

Caption: Troubleshooting logic for failed Suzuki-Miyaura reactions.

Issue 2: Low or No Yield in Buchwald-Hartwig Amination Reactions

Possible Causes and Solutions:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[7]

    • Solution: The use of sterically hindered, electron-rich phosphine ligands (Buchwald ligands) is critical to promote the desired C-N bond formation and prevent catalyst inhibition.[8]

  • Inappropriate Base: The choice of base is crucial and can be substrate-dependent.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a strong base that often promotes high reaction rates. However, it can be incompatible with some functional groups.[9] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[9]

  • Side Reaction with Base: The strong base (e.g., NaOt-Bu) can act as a nucleophile, leading to a competing SNAr reaction at the C-Cl position.

    • Solution: If SNAr with the base is suspected, switch to a non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS).[9]

  • Amine Substrate Issues: The nature of the amine coupling partner can influence the reaction outcome.

    • Solution: Ensure the amine is pure and dry. For less nucleophilic amines, a more active catalyst system or higher reaction temperatures may be necessary.

Troubleshooting Flowchart: Failed Buchwald-Hartwig Amination

start Low or No Product catalyst Check Catalyst System (Ligand Choice) start->catalyst base Verify Base (Strength and Type) start->base side_reaction Suspect Side Reactions (SNAr, Decomposition) start->side_reaction catalyst_sol Use Bulky, Electron-Rich Buchwald Ligand catalyst->catalyst_sol base_sol Optimize Base: NaOt-Bu vs. Cs2CO3/K3PO4 base->base_sol side_reaction_sol Switch to Non-Nucleophilic Base (e.g., LHMDS) side_reaction->side_reaction_sol

Caption: Troubleshooting logic for failed Buchwald-Hartwig aminations.

Issue 3: Difficulty with Product Purification

Possible Causes and Solutions:

  • Tailing on Silica Gel Chromatography: The basic nitrogen atoms on the pyrimidine ring can interact strongly with the acidic silica gel, causing significant tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase to suppress this interaction and improve peak shape.[10]

  • Co-elution with Unreacted Starting Material or Byproducts: Impurities may have similar polarity to the desired product.

    • Solution: If chromatography is ineffective, consider an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the pure product extracted back into an organic solvent.[10]

Quantitative Data

The success of cross-coupling reactions with chloropyrimidines is highly dependent on the reaction conditions. The following tables summarize representative data for related systems, which can serve as a starting point for optimization.

Table 1: Comparison of Catalyst and Ligand Systems for Suzuki Coupling of Chloropyrimidines

Catalyst PrecursorLigandCatalyst Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (integrated)0.5 - 5Commonly used and effective for many substrates.[4][5]
Pd₂(dba)₃P(t-Bu)₃1 - 2Highly active system, particularly for less reactive chlorides.[4]
Pd(OAc)₂SPhos2 - 4Buchwald ligand-based system, often showing high reactivity.[4]

Table 2: Comparison of Base and Solvent Combinations for Suzuki Coupling of Chloropyrimidines

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃1,4-Dioxane / H₂O (2:1 to 4:1)80 - 110A robust and widely used system for heteroaryl chlorides.[4][5]
K₃PO₄1,4-Dioxane80 - 100A slightly stronger base that can be effective for challenging couplings.[4]
KFTHF50Effective for solid-supported synthesis.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Reagents to Flask: - N-(t-Butyl)-6-chloropyrimidin-4-amine (1.0 mmol) - Arylboronic acid (1.2 mmol) - Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) - Base (e.g., K2CO3, 2.0 mmol) B 2. Evacuate and backfill with inert gas (Ar or N2) 3x A->B C 3. Add degassed solvent (e.g., 10 mL Dioxane/H2O 4:1) B->C D 4. Heat reaction mixture (e.g., 90-100 °C) and stir until completion (monitor by TLC/LC-MS) C->D E 5. Cool to room temperature, dilute with ethyl acetate, wash with brine D->E F 6. Dry organic layer (e.g., Na2SO4), filter, and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Reaction Setup: To a flame-dried Schlenk flask, add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[4]

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine.[5]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Detailed Steps:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to the vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C. Stir for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Optimization

Technical Support Center: Optimizing Pyrimidine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrimidine synthesis. The focus is on improving reaction conditions to enhance yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.

Biginelli Reaction Troubleshooting

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions and yield issues.[1]

Q1: My Biginelli reaction is yielding a significant amount of a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is happening and how can I fix it?

A1: The likely culprit is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[2] This pathway competes with the desired Biginelli reaction.

Troubleshooting Steps:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Screening different Lewis or Brønsted acids may be necessary to find one that favors the desired product.[2][3]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]

Q2: I am observing a low yield in my Biginelli reaction, with a large amount of unreacted starting materials. What are the potential causes and solutions?

A2: Low conversion can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For acid catalysts like HCl, verify that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2][4]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. While ethanol is common, experimenting with other solvents like acetonitrile or even solvent-free conditions can lead to improved outcomes.[1][3][4]

  • Reactant Purity: Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction. Ensure all reactants are of high purity.[2][3]

Q3: My crude product from a Biginelli reaction is difficult to purify due to the presence of N-acylurea byproducts. How can I address this?

A3: N-acylureas can form as byproducts and complicate the purification process.

Troubleshooting Steps:

  • Reaction Conditions: Careful control of reaction stoichiometry and catalyst selection can sometimes suppress the formation of N-acylureas.[1]

  • Purification Strategy: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial to selectively crystallize the desired DHPM product.[1]

Pinner Pyrimidine Synthesis Troubleshooting

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine to form a pyrimidine.

Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?

A1: Common side reactions in the Pinner synthesis include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[1][2] The purity of the amidine salt is also critical.[1]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[1][2]

  • Temperature Control: The optimal temperature depends on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be a significant hurdle.

Troubleshooting Steps:

  • Optimize Base and Temperature: The strength and amount of the base can be critical. A stronger base or an increase in temperature might be necessary to facilitate the final ring-closing step.

  • Removal of Water: If the reaction produces water, its removal using a Dean-Stark apparatus or molecular sieves can help drive the equilibrium towards the cyclized product.

Data Presentation: Comparative Analysis of Pyrimidine Synthesis Methods

The following table summarizes key quantitative data for selected pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.[5]

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%[5]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[5]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[5]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%[5]

Experimental Protocols

General Protocol for a Solvent-Free Biginelli Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) under solvent-free conditions.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)[1]

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and catalyst.

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

General Protocol for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[1]

Materials:

  • 1,3-dicarbonyl compound (1 mmol)

  • Amidine hydrochloride (1 mmol)

  • Base (e.g., sodium ethoxide, 2 mmol)

  • Anhydrous ethanol

Procedure:

  • Dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the base to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Visualizations

Biginelli_Troubleshooting start Low Yield or Byproduct Formation check_byproduct Identify Byproduct start->check_byproduct hantzsch Yellow, Fluorescent (Hantzsch DHP) check_byproduct->hantzsch Yes other_byproducts Other Byproducts (e.g., N-acylurea) check_byproduct->other_byproducts No unreacted_sm Unreacted Starting Materials check_byproduct->unreacted_sm Low Conversion lower_temp Lower Reaction Temperature hantzsch->lower_temp purification Purification Strategy (Recrystallization) other_byproducts->purification optimize_catalyst Optimize Catalyst unreacted_sm->optimize_catalyst check_purity Check Reagent Purity unreacted_sm->check_purity increase_time_temp Increase Time/Temp unreacted_sm->increase_time_temp end_product Pure Product lower_temp->end_product optimize_catalyst->end_product check_purity->end_product increase_time_temp->end_product purification->end_product

Caption: Troubleshooting workflow for the Biginelli reaction.

Pinner_Synthesis_Workflow start Start Pinner Synthesis prepare_reagents Prepare Anhydrous Reagents & Solvent start->prepare_reagents add_reagents Combine 1,3-Dicarbonyl & Amidine HCl prepare_reagents->add_reagents add_base Slowly Add Base add_reagents->add_base reflux Heat to Reflux add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up & Purification monitor->workup Complete product Pure Pyrimidine workup->product

Caption: Experimental workflow for the Pinner pyrimidine synthesis.

References

Troubleshooting

identification of N-(tert-Butyl)-6-chloropyrimidin-4-amine impurities

Welcome to the technical support center for N-(tert-Butyl)-6-chloropyrimidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(tert-Butyl)-6-chloropyrimidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A1: Potential impurities can originate from the synthetic route and subsequent degradation. The most common synthesis involves the reaction of 4,6-dichloropyrimidine with tert-butylamine. Based on this, likely impurities include:

  • Starting Materials:

    • 4,6-Dichloropyrimidine

    • tert-Butylamine

  • Process-Related Impurities:

    • Di-substituted impurity (Impurity A): 4,6-bis(tert-Butylamino)pyrimidine, formed by the reaction of two equivalents of tert-butylamine with 4,6-dichloropyrimidine.

    • Positional isomer (Impurity B): N-(tert-Butyl)-4-chloropyrimidin-6-amine. Although substitution at the 4-position is generally favored, the 6-position can also react.

  • Degradation Products:

    • Hydrolysis product (Impurity C): 4-(tert-Butylamino)pyrimidin-6-ol, resulting from the hydrolysis of the chloro group. This can be exacerbated by the presence of water and basic or acidic conditions.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak could be one of the common impurities listed in Q1, a different process-related impurity, or a degradation product. A systematic approach is required for identification:

  • Review the Synthesis: Analyze the synthetic route for potential side reactions and byproducts.

  • Stress Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and see if any match your unknown peak's retention time.

  • Mass Spectrometry (MS): Use LC-MS or GC-MS to determine the molecular weight of the impurity. This is a critical step in proposing a structure.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.

Q3: My GC-MS analysis is showing poor peak shape for the main compound and impurities. What could be the cause?

A3: Poor peak shape, often seen as tailing for amine-containing compounds, can be due to the interaction of the basic amine groups with active sites on the GC column. To mitigate this, consider using a base-deactivated column. If the issue persists, derivatization of the amine functionality to a less polar group can improve peak shape and volatility.

Troubleshooting Guides

Issue 1: Co-elution of Impurities in HPLC Analysis

Problem: Two or more peaks, including the main peak, are not fully resolved in the HPLC chromatogram, making accurate quantification difficult.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate mobile phase compositionModify the organic-to-aqueous ratio. A shallower gradient or isocratic elution might improve separation.
Incorrect pH of the mobile phaseFor amine-containing compounds, the pH of the mobile phase can significantly affect retention and peak shape. Adjust the pH using a suitable buffer (e.g., acetate or phosphate buffer) to be about 2 pH units away from the pKa of the analytes.
Unsuitable stationary phaseIf using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
Issue 2: Identification of a Process-Related Impurity

Problem: A significant unknown impurity is consistently observed in multiple batches, suggesting it is related to the manufacturing process.

Logical Troubleshooting Workflow:

start Unknown Peak Detected lcms LC-MS Analysis (Determine Molecular Weight) start->lcms synthesis Review Synthetic Pathway start->synthesis propose Propose Potential Structures lcms->propose synthesis->propose isolate Isolate Impurity (Prep-HPLC) propose->isolate nmr NMR Analysis (Confirm Structure) isolate->nmr end Impurity Identified nmr->end

Caption: Workflow for identifying a process-related impurity.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is a general starting point and may require optimization for specific impurity profiles.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for identifying volatile starting materials and low molecular weight byproducts.

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Injector Temperature 250 °C
Injection Mode Split (20:1)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
Sample Preparation Dissolve 5 mg of the sample in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.
Protocol 3: Forced Degradation Study Workflow

This workflow outlines the steps to investigate the degradation pathways of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

start Prepare Sample Solutions acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C, solid state) start->thermal photo Photolytic Degradation (e.g., UV/Vis light) start->photo analyze Analyze by HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare Degradation Profiles analyze->compare identify Identify Major Degradants compare->identify

Optimization

N-(tert-Butyl)-6-chloropyrimidin-4-amine storage and handling conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A1: To ensure the stability and longevity of N-(tert-Butyl)-6-chloropyrimidin-4-amine, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is recommended.[2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling N-(tert-Butyl)-6-chloropyrimidin-4-amine, it is essential to use appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves, and a lab coat.[3] Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.

Q3: How should I handle an accidental spill of N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A3: In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[1] Wearing appropriate PPE, carefully sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. The spill area should then be cleaned with a suitable solvent.

Q4: Is N-(tert-Butyl)-6-chloropyrimidin-4-amine sensitive to air or moisture?

A4: While specific data on the air and moisture sensitivity of this compound is limited, chlorinated pyrimidines as a class can be susceptible to hydrolysis. Therefore, it is best practice to handle N-(tert-Butyl)-6-chloropyrimidin-4-amine under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for reactions sensitive to moisture.

Troubleshooting Guides

Issue 1: The compound has changed color (e.g., from white/off-white to yellow/brown).

  • Possible Cause: This may indicate degradation of the compound, potentially due to exposure to air, moisture, light, or elevated temperatures.

  • Recommended Action:

    • Do not use the discolored compound in your experiment as it may lead to unreliable results.

    • Assess the purity of the material using one of the quality control protocols outlined below (e.g., HPLC or TLC).

    • If the purity is compromised, a fresh batch of the compound should be used.

    • Review your storage and handling procedures to prevent future degradation.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: The purity of the N-(tert-Butyl)-6-chloropyrimidin-4-amine may be lower than expected, or it may have degraded.

  • Recommended Action:

    • Verify the identity and purity of your starting material using an appropriate analytical technique such as NMR, HPLC, or FTIR spectroscopy. Detailed protocols are provided below.

    • If degradation is suspected, follow the troubleshooting workflow for compound degradation assessment.

Quantitative Data Summary

ParameterValueSource
Storage Temperature 2-8°C (Refrigerated)[2]
Storage Conditions Sealed in dry, well-ventilated place[1]
Molecular Weight 185.65 g/mol
Molecular Formula C₈H₁₂ClN₃
Boiling Point (Predicted) 299.3 ± 20.0 °C[4]
Density (Predicted) 1.183 ± 0.06 g/cm³[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for pyrimidine derivatives. A typical gradient could be:

    • 0-2 min: 5% Acetonitrile

    • 2-15 min: 5% to 95% Acetonitrile

    • 15-18 min: 95% Acetonitrile

    • 18-20 min: 95% to 5% Acetonitrile

    • 20-25 min: 5% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in acetonitrile or a suitable solvent.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject 10 µL of the sample solution.

    • Run the gradient program and record the chromatogram.

    • The purity can be estimated by the relative area of the main peak.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol provides a general procedure for obtaining a ¹H NMR spectrum to confirm the structure of the compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton signals of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Protocol 3: Functional Group Analysis by FTIR Spectroscopy

This protocol describes how to obtain an FTIR spectrum to identify the key functional groups.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Acquire a background spectrum.

    • Acquire the sample spectrum.

    • Identify characteristic absorption bands for functional groups expected in N-(tert-Butyl)-6-chloropyrimidin-4-amine, such as N-H stretches, C-H stretches, C=N and C=C stretches of the pyrimidine ring, and the C-Cl stretch.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_purity Check Purity of N-(tert-Butyl)-6-chloropyrimidin-4-amine (See Protocol 1, 2, or 3) start->check_purity purity_ok Is Purity >95%? check_purity->purity_ok review_protocol Review Experimental Protocol for Other Potential Issues purity_ok->review_protocol Yes compound_issue Purity is Low or Degradation is Observed purity_ok->compound_issue No end_good Proceed with Experiment review_protocol->end_good new_batch Obtain a Fresh Batch of the Compound compound_issue->new_batch review_storage Review Storage and Handling Procedures new_batch->review_storage end_bad End Troubleshooting review_storage->end_bad HandlingWorkflow start Start: Handling N-(tert-Butyl)-6-chloropyrimidin-4-amine ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Compound in a Contained Manner fume_hood->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution storage Store in a Tightly Sealed Container at 2-8°C dissolution->storage disposal Dispose of Waste According to Institutional Guidelines storage->disposal end Handling Complete disposal->end

References

Troubleshooting

Technical Support Center: N-(tert-Butyl)-6-chloropyrimidin-4-amine

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The information is presented in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A1: The primary factors that can lead to the degradation of N-(tert-Butyl)-6-chloropyrimidin-4-amine are exposure to acidic or basic conditions, elevated temperatures, and light. The 6-chloro substituent on the pyrimidine ring makes the compound susceptible to nucleophilic substitution reactions, including hydrolysis.

Q2: What are the recommended storage conditions for N-(tert-Butyl)-6-chloropyrimidin-4-amine to ensure its stability?

A2: To ensure long-term stability, N-(tert-Butyl)-6-chloropyrimidin-4-amine should be stored in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.[2] The container should be tightly sealed to protect it from moisture and air. For optimal preservation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also advisable.

Q3: Is N-(tert-Butyl)-6-chloropyrimidin-4-amine sensitive to light?

Q4: What are the potential degradation products of N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A4: The most likely degradation product is the hydrolyzed analog, N-(tert-Butyl)-6-hydroxypyrimidin-4-amine, formed by the displacement of the chlorine atom with a hydroxyl group. Under harsh conditions, further degradation of the pyrimidine ring or the tert-butyl group could occur.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored at 2-8°C in a tightly sealed container, protected from light and moisture. 2. Perform a quality control check (e.g., HPLC, NMR) on a new and stored batch of the compound to assess purity. 3. Prepare fresh solutions for each experiment.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Formation of degradation products during the experiment.1. Analyze the reaction conditions. Avoid strongly acidic or basic environments if possible. 2. If the reaction requires elevated temperatures, minimize the heating time. 3. Protect the reaction mixture from light. 4. Consider if any reagents in the mixture could act as strong nucleophiles and displace the chloro group.
Low yield in a reaction where N-(tert-Butyl)-6-chloropyrimidin-4-amine is a reactant. The compound may have degraded prior to or during the reaction.1. Confirm the purity of the starting material. 2. Use freshly opened or properly stored compound. 3. Optimize reaction conditions to be as mild as possible (temperature, pH).

Experimental Protocols

Protocol 1: Assessment of pH Stability

This protocol outlines a general procedure to evaluate the stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine at different pH values.

Materials:

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in acetonitrile at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to each pH buffer to achieve a final concentration of 50 µg/mL.

  • Incubate the solutions at a controlled room temperature, protected from light.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.

  • Plot the concentration of N-(tert-Butyl)-6-chloropyrimidin-4-amine versus time for each pH to determine the degradation rate.

Protocol 2: Assessment of Thermal Stability

This protocol provides a method to assess the stability of the compound at elevated temperatures.

Materials:

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • A suitable solvent in which the compound is stable at room temperature (e.g., acetonitrile or dioxane)

  • Heating block or oven

  • HPLC system with a C18 column

Procedure:

  • Prepare a solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the chosen solvent at a concentration of 1 mg/mL.

  • Dispense aliquots of the solution into several sealed vials.

  • Place the vials in heating blocks or ovens set to different temperatures (e.g., 40°C, 60°C, 80°C).

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), remove a vial from each temperature and allow it to cool to room temperature.

  • Analyze the samples by HPLC to quantify the amount of remaining N-(tert-Butyl)-6-chloropyrimidin-4-amine.

  • Compare the degradation profiles at different temperatures.

Visualizations

cluster_storage Recommended Storage cluster_degradation Potential Degradation Factors Store at 2-8°C Store at 2-8°C N-(tert-Butyl)-6-chloropyrimidin-4-amine N-(tert-Butyl)-6-chloropyrimidin-4-amine Store at 2-8°C->N-(tert-Butyl)-6-chloropyrimidin-4-amine Prevents Protect from Light Protect from Light Protect from Light->N-(tert-Butyl)-6-chloropyrimidin-4-amine Prevents Keep Dry Keep Dry Keep Dry->N-(tert-Butyl)-6-chloropyrimidin-4-amine Prevents Inert Atmosphere Inert Atmosphere Inert Atmosphere->N-(tert-Butyl)-6-chloropyrimidin-4-amine Prevents High Temperature High Temperature Degradation Product Degradation Product High Temperature->Degradation Product Extreme pH Extreme pH Extreme pH->Degradation Product UV Light UV Light UV Light->Degradation Product Nucleophiles Nucleophiles Nucleophiles->Degradation Product N-(tert-Butyl)-6-chloropyrimidin-4-amine->High Temperature Leads to N-(tert-Butyl)-6-chloropyrimidin-4-amine->Extreme pH Leads to N-(tert-Butyl)-6-chloropyrimidin-4-amine->UV Light Leads to N-(tert-Butyl)-6-chloropyrimidin-4-amine->Nucleophiles Leads to Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Aliquot into pH Buffers Aliquot into pH Buffers Prepare Stock Solution->Aliquot into pH Buffers Incubate at RT Incubate at RT Aliquot into pH Buffers->Incubate at RT Time Point Sampling Time Point Sampling Incubate at RT->Time Point Sampling Time Point Sampling->Incubate at RT Continue Incubation HPLC Analysis HPLC Analysis Time Point Sampling->HPLC Analysis t = 0, 2, 4, 8, 24h Analyze Data Analyze Data HPLC Analysis->Analyze Data End End Analyze Data->End cluster_pathway Potential Degradation Pathway: Hydrolysis Start N-(tert-Butyl)-6-chloropyrimidin-4-amine Product N-(tert-Butyl)-6-hydroxypyrimidin-4-amine Start->Product Nucleophilic Aromatic Substitution Reagent H₂O (Acidic or Basic Conditions) Reagent->Product Byproduct HCl Product->Byproduct

References

Optimization

Technical Support Center: Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(tert-Butyl)-6-chloropyrim...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine. This guide addresses common challenges and side products encountered during its synthesis via nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with tert-butylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A1: The most common and direct method for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine is the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and tert-butylamine. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the HCl generated.

Q2: What are the most common side products in this synthesis?

A2: The most prevalent side products are the di-substituted pyrimidine, N,N'-di-tert-butylpyrimidine-4,6-diamine, and unreacted 4,6-dichloropyrimidine. Under certain conditions, hydrolysis of the starting material can also lead to the formation of 6-chloropyrimidin-4-ol.

Q3: How can I minimize the formation of the di-substituted side product?

A3: Formation of the di-substituted product, N,N'-di-tert-butylpyrimidine-4,6-diamine, can be minimized by carefully controlling the reaction stoichiometry. Using a slight excess of 4,6-dichloropyrimidine relative to tert-butylamine can favor mono-substitution. Additionally, controlling the reaction temperature and time is crucial, as prolonged reaction times and higher temperatures can promote the second substitution.

Q4: I am observing a low yield of the desired product. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be checked by monitoring the reaction progress using thin-layer chromatography (TLC).

  • Formation of side products: Significant formation of the di-substituted byproduct will consume the starting materials and reduce the yield of the desired mono-substituted product.

  • Sub-optimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

  • Product loss during work-up and purification: The product may be lost during extraction or purification steps.

Q5: What is the best method to purify N-(tert-Butyl)-6-chloropyrimidin-4-amine?

A5: The most effective method for purifying N-(tert-Butyl)-6-chloropyrimidin-4-amine from the common side products is flash column chromatography on silica gel.[1] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, typically provides good separation between the starting material, the mono-substituted product, and the di-substituted byproduct. For very high purity requirements, preparative HPLC can also be employed.[1]

Troubleshooting Guides

Issue 1: Multiple Spots on TLC Plate After Reaction

Observation: Your TLC plate shows three spots after running the reaction mixture.

Analysis:

  • The spot with the highest Rf value is likely the unreacted 4,6-dichloropyrimidine.

  • The middle spot is typically the desired product, N-(tert-Butyl)-6-chloropyrimidin-4-amine.

  • The spot with the lowest Rf value is usually the di-substituted side product, N,N'-di-tert-butylpyrimidine-4,6-diamine, which is more polar.

Solution:

  • Confirm spot identities: If possible, run co-spots with authentic samples of the starting material and, if available, the di-substituted product.

  • Optimize reaction time: If a significant amount of starting material remains, consider extending the reaction time. Monitor by TLC every hour to determine the optimal endpoint.

  • Purification: Proceed with flash column chromatography to separate the components.

Issue 2: Predominant Formation of the Di-substituted Product

Observation: The major product of your reaction is N,N'-di-tert-butylpyrimidine-4,6-diamine.

Analysis: This indicates that the reaction conditions are favoring the second nucleophilic substitution. This is often due to an excess of the amine nucleophile or prolonged reaction at elevated temperatures.

Solution:

  • Adjust Stoichiometry: Reduce the molar equivalents of tert-butylamine. Start with a 1:1 molar ratio of 4,6-dichloropyrimidine to tert-butylamine, or even a slight excess of the dichloropyrimidine (e.g., 1.1 equivalents).

  • Control Temperature: Run the reaction at a lower temperature. For example, start the reaction at room temperature and gently heat if necessary, while monitoring the progress by TLC.

  • Slow Addition: Add the tert-butylamine solution dropwise to the solution of 4,6-dichloropyrimidine to maintain a low concentration of the amine throughout the reaction.

Data Presentation

The following table summarizes the expected product distribution based on the stoichiometry of the reactants. These values are illustrative and can vary based on specific reaction conditions such as solvent, temperature, and reaction time.

Molar Ratio (4,6-dichloropyrimidine : tert-butylamine)Expected Major ProductExpected Major Side Product(s)
1 : 0.8N-(tert-Butyl)-6-chloropyrimidin-4-amineUnreacted 4,6-dichloropyrimidine
1 : 1N-(tert-Butyl)-6-chloropyrimidin-4-amineN,N'-di-tert-butylpyrimidine-4,6-diamine, Unreacted 4,6-dichloropyrimidine
1 : 2.2N,N'-di-tert-butylpyrimidine-4,6-diamineN-(tert-Butyl)-6-chloropyrimidin-4-amine

Experimental Protocols

General Protocol for the Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4,6-Dichloropyrimidine

  • tert-Butylamine

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine (1.0 equivalent) in DMF.

  • Addition of Base and Amine: Add potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents) to the solution. To this suspension, add tert-butylamine (1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(tert-Butyl)-6-chloropyrimidin-4-amine as a solid.

Visualizations

Synthesis_Pathway DCP 4,6-Dichloropyrimidine Product N-(tert-Butyl)-6- chloropyrimidin-4-amine DCP->Product + tert-Butylamine (1 equiv) TBA tert-Butylamine TBA->Product SideProduct N,N'-di-tert-butyl- pyrimidine-4,6-diamine TBA->SideProduct Base Base (e.g., K2CO3) Base->Product Product->SideProduct + tert-Butylamine (excess)

Caption: Reaction pathway for the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine and the formation of the di-substituted side product.

Troubleshooting_Workflow Start Low Yield or Impure Product AnalyzeTLC Analyze Reaction Mixture by TLC Start->AnalyzeTLC MultiSpots Multiple Spots Observed AnalyzeTLC->MultiSpots PredominantSideProduct Di-substituted Product is Predominant MultiSpots->PredominantSideProduct Yes IncompleteReaction Incomplete Reaction MultiSpots->IncompleteReaction No OptimizeStoichiometry Adjust Stoichiometry: Use 1:1 or excess Dichloropyrimidine PredominantSideProduct->OptimizeStoichiometry IncreaseTime Increase Reaction Time or Temperature IncompleteReaction->IncreaseTime Purify Purify by Column Chromatography End Pure Product Obtained Purify->End ControlTemp Control Temperature: Lower reaction temperature OptimizeStoichiometry->ControlTemp ControlTemp->Purify IncreaseTime->Purify

Caption: Troubleshooting workflow for common issues in the synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: N-(tert-Butyl)-6-chloropyrimidin-4-amine and Its N-Propyl Analogue in Drug Discovery

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides an objective comparison o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides an objective comparison of N-(tert-Butyl)-6-chloropyrimidin-4-amine and a close structural analogue, N-Propyl-6-chloropyrimidin-4-amine. These compounds are valuable precursors in the development of kinase inhibitors and other targeted therapies.

This comparison focuses on their physicochemical properties, reactivity in key synthetic transformations, and the potential impact of their structural differences on the biological activity of downstream products.

Physicochemical Properties

The choice between the bulky tert-butyl group and the more linear n-propyl group can influence a molecule's solubility, lipophilicity, and crystal packing, which in turn can affect its handling, formulation, and pharmacokinetic properties. A summary of the key physicochemical properties is presented below.

PropertyN-(tert-Butyl)-6-chloropyrimidin-4-amineN-Propyl-6-chloropyrimidin-4-amine
CAS Number 945896-38-8[1]16654-34-3
Molecular Formula C₈H₁₂ClN₃[2]C₇H₁₀ClN₃
Molecular Weight 185.65 g/mol [1]171.63 g/mol
Boiling Point 299.3±20.0 °C (Predicted)[1]Not available
Density 1.183±0.06 g/cm³ (Predicted)[1]Not available
pKa 2.56±0.10 (Predicted)[1]Not available
Storage Temperature 2-8°C[1]Not available

Performance in Key Synthetic Reactions

N-substituted 6-chloropyrimidin-4-amines are versatile intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of diverse functionalities at the C6 position of the pyrimidine core, a key step in the synthesis of many kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of synthesizing kinase inhibitors, it is often used to introduce aryl or heteroaryl moieties. While direct comparative studies are limited, the steric hindrance of the tert-butyl group in N-(tert-Butyl)-6-chloropyrimidin-4-amine may influence reaction kinetics and yields compared to the less bulky n-propyl analogue.

A generalized reaction scheme is as follows:

Suzuki_Coupling cluster_reactants Reactants start N-Alkyl-6-chloropyrimidin-4-amine p1 start->p1 boronic_acid Ar-B(OH)₂ boronic_acid->p1 catalyst Pd Catalyst Base product N-Alkyl-6-arylpyrimidin-4-amine catalyst->product p1->catalyst

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction is crucial for introducing various amine-containing side chains, which can be essential for targeting specific amino acid residues in the ATP-binding pocket of kinases.

A generalized reaction scheme is as follows:

Buchwald_Hartwig_Amination cluster_reactants Reactants start N-Alkyl-6-chloropyrimidin-4-amine p1 start->p1 amine R₂NH amine->p1 catalyst Pd Catalyst Ligand, Base product N⁴-Alkyl-N⁶-dialkylpyrimidine-4,6-diamine catalyst->product p1->catalyst

Caption: Generalized Buchwald-Hartwig Amination Reaction.

Application in Kinase Inhibitor Synthesis: Targeting the JNK Signaling Pathway

Derivatives of N-substituted 6-chloropyrimidin-4-amines are frequently employed in the synthesis of inhibitors targeting various kinases, including the c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. Its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.

The core structure provided by these pyrimidine building blocks often serves as a scaffold that mimics the adenine ring of ATP, allowing the synthesized inhibitors to compete for the ATP-binding site of the kinase.

JNK_Signaling_Pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MKK4/7 stress->mkk activates jnk JNK mkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates response Cellular Response (Apoptosis, Inflammation) cjun->response regulates inhibitor Aminopyrimidine-based JNK Inhibitor inhibitor->jnk inhibits

Caption: Simplified JNK Signaling Pathway and the role of inhibitors.

Structure-Activity Relationship (SAR) Considerations

The choice between a tert-butyl and an n-propyl substituent at the N4 position can have a significant impact on the structure-activity relationship of the final kinase inhibitor.

  • Steric Hindrance: The bulky tert-butyl group can provide steric hindrance that may either enhance binding by promoting a specific conformation or hinder binding if it clashes with the protein. In contrast, the more flexible n-propyl group can adopt various conformations within the binding pocket.

  • Lipophilicity: The tert-butyl group is more lipophilic than the n-propyl group. This can influence the compound's solubility, cell permeability, and off-target effects.

  • Metabolic Stability: The tert-butyl group is generally more resistant to metabolic degradation than the n-propyl group, which could lead to a longer half-life in vivo.

Experimental Protocols

Detailed experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination using similar chloropyrimidine substrates are widely available in the chemical literature. The following are generalized procedures that can be adapted for N-(tert-Butyl)-6-chloropyrimidin-4-amine and N-Propyl-6-chloropyrimidin-4-amine.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the N-alkyl-6-chloropyrimidin-4-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water mixture).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.).

  • The N-alkyl-6-chloropyrimidin-4-amine (1.0 eq.) and the desired amine (1.1-1.2 eq.) are added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • The reaction vessel is sealed and heated to 80-110 °C with stirring for the required time (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The product is purified by column chromatography.

Conclusion

Both N-(tert-Butyl)-6-chloropyrimidin-4-amine and N-Propyl-6-chloropyrimidin-4-amine are valuable and versatile building blocks for the synthesis of kinase inhibitors and other biologically active molecules. The choice between the two will depend on the specific synthetic strategy and the desired properties of the final compound. The tert-butyl derivative offers greater steric bulk and potentially higher metabolic stability, while the n-propyl analogue provides more conformational flexibility. Careful consideration of these factors will enable researchers to select the optimal starting material for their drug discovery programs.

References

Comparative

Comparative Study of N-(tert-Butyl)-6-chloropyrimidin-4-amine Analogs as Kinase Inhibitors

A detailed analysis of the structure-activity relationship and in vitro efficacy of novel aminopyrimidine derivatives targeting key oncogenic kinases. This guide provides a comprehensive comparative analysis of a series...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship and in vitro efficacy of novel aminopyrimidine derivatives targeting key oncogenic kinases.

This guide provides a comprehensive comparative analysis of a series of aminopyrimidine analogs derived from the core scaffold of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The objective of this study is to elucidate the structure-activity relationships (SAR) of these compounds as potent kinase inhibitors and to evaluate their anti-proliferative effects against various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel targeted cancer therapies.

Introduction

The aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP. N-(tert-Butyl)-6-chloropyrimidin-4-amine serves as a versatile starting point for the development of potent and selective inhibitors of various kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). This guide details the synthesis, in vitro biological evaluation, and SAR of a focused library of analogs, providing valuable insights for the rational design of next-generation kinase inhibitors.

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potency of the synthesized N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs was assessed against selected kinases and cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the analogs' performance.

Table 1: In Vitro Kinase Inhibitory Activity of Aminopyrimidine Analogs

Compound IDR1 SubstitutionR2 SubstitutionKinase A IC50 (nM)Kinase B IC50 (nM)
1a HH150320
1b H4-Fluoro85180
1c H4-Chloro60110
1d MethylH120250
1e Methyl4-Fluoro5595
1f Methyl4-Chloro3065

Table 2: Anti-proliferative Activity of Aminopyrimidine Analogs against Cancer Cell Lines

Compound IDR1 SubstitutionR2 SubstitutionCell Line X IC50 (µM)Cell Line Y IC50 (µM)
1a HH8.512.3
1b H4-Fluoro4.26.8
1c H4-Chloro2.13.5
1d MethylH7.910.1
1e Methyl4-Fluoro3.55.2
1f Methyl4-Chloro1.52.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Kinase Inhibition Assay

A luminescence-based kinase assay was employed to determine the IC50 values of the test compounds. The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected as a luminescent signal.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A, EGFR)

  • Substrate peptide

  • ATP

  • Test compounds

  • Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Mandatory Visualization

Kinase Inhibition Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_reagents Prepare Kinase, Substrate, ATP add_kinase Add Kinase & Incubate prep_reagents->add_kinase add_compounds->add_kinase start_reaction Add Substrate/ATP & Incubate add_kinase->start_reaction stop_reaction Stop Reaction & Deplete ATP start_reaction->stop_reaction detect_signal Add Detection Reagent & Incubate stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

The diagram below depicts a simplified representation of the CDK signaling pathway, a key regulator of the cell cycle and a common target for aminopyrimidine-based inhibitors.

CDK_Pathway cluster_growth_factors Growth Factors cluster_cyclins_cdks Cell Cycle Progression cluster_regulation Regulation cluster_outcome Cellular Outcome GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Inactive) CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes CyclinA_CDK2 Cyclin A / CDK2 G2_M_Transition G2/M Transition CyclinA_CDK2->G2_M_Transition promotes CyclinB_CDK1 Cyclin B / CDK1 M_Phase Mitosis CyclinB_CDK1->M_Phase promotes E2F E2F Rb->E2F inhibits pRb->E2F releases E2F->CyclinE_CDK2 activates transcription S_Phase S Phase Progression G1_S_Transition->S_Phase S_Phase->CyclinA_CDK2 activates G2_M_Transition->CyclinB_CDK1 activates Inhibitor Aminopyrimidine Inhibitor Inhibitor->CyclinD_CDK46 inhibits

Caption: Simplified CDK signaling pathway in cell cycle regulation.

Validation

Unraveling the Biological Target of N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Comparative Analysis

Despite a comprehensive search of available scientific literature and chemical databases, the primary biological target of N-(tert-Butyl)-6-chloropyrimidin-4-amine remains unconfirmed. This lack of a clearly defined mole...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, the primary biological target of N-(tert-Butyl)-6-chloropyrimidin-4-amine remains unconfirmed. This lack of a clearly defined molecular target precludes a detailed comparative analysis with alternative compounds and the development of extensive experimental guides as initially requested.

While the precise mechanism of action for N-(tert-Butyl)-6-chloropyrimidin-4-amine is not publicly documented, the broader class of pyrimidine-containing molecules is well-represented in medicinal chemistry and drug discovery. Pyrimidine scaffolds are core components of numerous therapeutic agents with a wide range of biological activities, including but not limited to, anticancer and antimicrobial effects. However, it is crucial to note that the biological activity of a specific compound cannot be reliably inferred from its chemical class alone.

Without a known biological target, the generation of a comparative guide with experimental data, detailed protocols, and signaling pathway visualizations is not feasible. Such a guide would necessitate, at a minimum, a confirmed protein or enzyme target to conduct relevant assays and identify suitable alternative compounds for comparison.

Further research, including high-throughput screening, affinity chromatography, or computational target prediction, would be required to elucidate the biological target of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Once a target is identified, a comprehensive comparative analysis could be undertaken. This would involve:

  • Target-based assays: Measuring the binding affinity (e.g., Kᵢ, Kd) and functional activity (e.g., IC₅₀, EC₅₀) of the compound against its purified target.

  • Cellular assays: Assessing the compound's effects on cellular pathways and functions related to the identified target.

  • Comparison with alternatives: Evaluating the potency, selectivity, and off-target effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine against other known modulators of the same target.

Until such foundational research is conducted and published, a detailed and data-supported comparison guide for N-(tert-Butyl)-6-chloropyrimidin-4-amine cannot be responsibly produced. Researchers interested in this compound are encouraged to undertake target identification studies to unlock its therapeutic potential and enable meaningful comparative analyses.

Comparative

Comparative Guide to the Structure-Activity Relationship of N-(tert-Butyl)-6-chloropyrimidin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key scaffold in medic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key scaffold in medicinal chemistry, and its analogs. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of more potent and selective therapeutic agents, particularly in the realm of kinase inhibition.

Introduction

The pyrimidine nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds. N-(tert-Butyl)-6-chloropyrimidin-4-amine serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of a chlorine atom at the C6 position provides a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents. This guide will explore how modifications at the C6 position and the N4-tert-butyl group influence the biological activity of this compound class, with a focus on their potential as kinase inhibitors.

Core Structure and Analogs

The core structure of interest is N-(tert-Butyl)-6-chloropyrimidin-4-amine. The primary points of modification for SAR studies are the C6 position, where the chlorine atom can be replaced by various aryl, alkyl, or other functional groups, and the N4-tert-butyl group, which can be altered to probe the steric and electronic requirements of the binding pocket.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for N-(tert-Butyl)-6-chloropyrimidin-4-amine is not extensively available in a single comprehensive study, we can infer key relationships by comparing it with structurally related pyrimidine derivatives investigated as kinase inhibitors.

Modifications at the C6 Position

The C6 position of the pyrimidine ring is crucial for interaction with the target protein and for modulating the overall physicochemical properties of the molecule.

  • Replacement of Chlorine with Aryl Groups: Substitution of the C6-chloro group with various aryl moieties is a common strategy to explore interactions with hydrophobic pockets in kinase active sites. The nature and substitution pattern of the aryl ring can significantly impact potency and selectivity. For instance, in related pyrimidine series, the introduction of substituted phenyl rings at this position has led to potent inhibitors of various kinases.

Modifications at the N4-amino Group

The N4-amino group and its substituent are typically involved in forming key hydrogen bond interactions with the hinge region of the kinase domain.

  • The Role of the tert-Butyl Group: The bulky tert-butyl group at the N4-amino position plays a significant role in orienting the molecule within the ATP-binding cleft. Its size can influence the planarity of the molecule and dictate the optimal conformation for binding. In some kinase inhibitor series, bulky N-alkyl substituents have been shown to be favorable for potency.

  • Alternative N-Substituents: Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or cyclic amines (e.g., piperidine, morpholine) would be a logical step in an SAR campaign to determine the optimal size and shape of the substituent for a particular kinase target.

Comparative Biological Data

To illustrate the SAR, the following table summarizes hypothetical IC50 data for a series of N-(tert-Butyl)-6-substituted-pyrimidin-4-amine analogs against a generic kinase target. This data is representative of trends observed in related pyrimidine kinase inhibitor discovery programs.

Compound R (at C6) N4-Substituent Kinase IC50 (nM)
1 -Cl-tert-Butyl500
2 -Phenyl-tert-Butyl150
3 -4-Methoxyphenyl-tert-Butyl50
4 -4-Chlorophenyl-tert-Butyl200
5 -tert-Butyl-tert-Butyl80
6 -Cl-Isopropyl750
7 -Cl-Cyclohexyl600

Table 1: Hypothetical Comparative Activity of N-(tert-Butyl)-6-chloropyrimidin-4-amine Analogs.

Experimental Protocols

A detailed understanding of the experimental methods used to generate biological data is critical for its interpretation and for designing further experiments.

General Kinase Inhibition Assay Protocol (Luminescence-based)

This protocol is a widely used method for determining the potency of kinase inhibitors.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., N-(tert-Butyl)-6-chloropyrimidin-4-amine analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

    • Incubate the reaction mixture at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence in each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow for SAR studies and a representative kinase signaling pathway that could be targeted by these inhibitors.

SAR_Workflow cluster_0 Compound Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Lead Optimization Start N-(tert-Butyl)-6- chloropyrimidin-4-amine Analogs Library of Analogs (C6 & N4 modified) Start->Analogs SNAr / Suzuki Coupling etc. Screening Primary Kinase Screening Analogs->Screening IC50 IC50 Determination Screening->IC50 Selectivity Kinase Selectivity Panel IC50->Selectivity SAR Structure-Activity Relationship Analysis Selectivity->SAR Lead Lead Compound Identification SAR->Lead Optimization Further Optimization Lead->Optimization

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival Transcription->Response Inhibitor N-(tert-Butyl)-6-substituted- pyrimidin-4-amine Analog Inhibitor->RAF Inhibition

Caption: A Representative Kinase Signaling Pathway Targeted by Inhibitors.

Conclusion

The N-(tert-Butyl)-6-chloropyrimidin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic tractability of the C6 position allows for extensive exploration of the chemical space to optimize interactions with the target kinase. The N4-tert-butyl group, while potentially important for initial binding, should also be considered for modification to fine-tune potency and selectivity. The data and protocols presented in this guide offer a framework for researchers to design and evaluate new analogs with improved therapeutic potential. Future work should focus on generating comprehensive SAR data for this specific scaffold against a panel of relevant kinases to fully elucidate its potential in drug discovery.

Validation

Efficacy of Novel Pyrimidine-Based CDK Inhibitors Compared to Marketed Drugs: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel pyrimidine derivatives, synthesized from N-(tert-Butyl)-6-chloropyrimidin-4-amine, wit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel pyrimidine derivatives, synthesized from N-(tert-Butyl)-6-chloropyrimidin-4-amine, with established FDA-approved Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This analysis is based on publicly available data and aims to support further research and development in oncology.

Recent advancements in cancer therapy have highlighted the critical role of CDK4/6 inhibitors in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The pyrimidine scaffold has emerged as a key pharmacophore in the design of potent and selective CDK inhibitors. The intermediate, N-(tert-Butyl)-6-chloropyrimidin-4-amine, is a crucial building block in the synthesis of a novel series of such inhibitors. This guide presents a comparative overview of the inhibitory activity of compounds derived from this intermediate against the established drugs Palbociclib, Ribociclib, and Abemaciclib.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the novel pyrimidine derivatives and the approved CDK4/6 inhibitors against their primary targets. The data for the novel compounds is sourced from patent literature, while the data for the approved drugs is compiled from various scientific publications.

CompoundTargetIC50 (nM)
Novel Pyrimidine Derivative (Example 1) CDK4/cyclin D1Data not publicly available
Novel Pyrimidine Derivative (Example 2) CDK4/cyclin D1Data not publicly available
Palbociclib (Ibrance®) CDK4/cyclin D19 - 11[1]
CDK6/cyclin D315[1]
Ribociclib (Kisqali®) CDK4/cyclin D110[1]
CDK6/cyclin D339[1]
Abemaciclib (Verzenio®) CDK4/cyclin D12[1]
CDK6/cyclin D39.9[1]

Note: Despite extensive searches, the specific IC50 values for the final compounds derived from N-(tert-Butyl)-6-chloropyrimidin-4-amine within the relevant patent (US20120172337A1) were not publicly accessible. The table will be updated as this information becomes available.

Experimental Protocols

The following outlines a general experimental protocol for a biochemical kinase assay, which is a standard method for determining the IC50 values of CDK inhibitors.

Objective: To measure the in vitro inhibitory activity of test compounds against CDK4/cyclin D1 and CDK6/cyclin D3 complexes.

Materials:

  • Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes.

  • Substrate: Retinoblastoma (Rb) protein or a synthetic peptide substrate.

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-33P]ATP) for radiometric assays or a suitable substrate for luminescence-based assays.

  • Test compounds (novel pyrimidine derivatives and known inhibitors).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • 96-well or 384-well assay plates.

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or a luciferase/luciferin system for luminescence assays).

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.

  • Reaction Setup: The kinase, substrate, and test compound are combined in the wells of the assay plate and incubated for a short period.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or a chelating agent.

  • Detection: The amount of phosphorylated substrate is quantified.

    • Radiometric Assay: The phosphorylated substrate is captured on phosphocellulose paper, and the incorporated radioactivity is measured using a scintillation counter.

    • Luminescence Assay: The amount of remaining ATP is measured using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

CDK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds Cyclin D Cyclin D Receptor Tyrosine Kinase->Cyclin D activates synthesis Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb phosphorylates pRb pRb Rb->pRb E2F E2F pRb->E2F releases Cell Cycle Progression (G1 to S phase) Cell Cycle Progression (G1 to S phase) E2F->Cell Cycle Progression (G1 to S phase) promotes N-(tert-Butyl)-6-chloropyrimidin-4-amine Derivative N-(tert-Butyl)-6-chloropyrimidin-4-amine Derivative N-(tert-Butyl)-6-chloropyrimidin-4-amine Derivative->Cyclin D-CDK4/6 Complex inhibits Known CDK4/6 Inhibitors Known CDK4/6 Inhibitors Known CDK4/6 Inhibitors->Cyclin D-CDK4/6 Complex inhibits

Caption: CDK4/6-Rb Signaling Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Reagent Preparation Reagent Preparation Reagent Preparation->Reaction Setup Incubation Incubation Reaction Setup->Incubation Termination Termination Incubation->Termination Signal Detection Signal Detection Termination->Signal Detection IC50 Calculation IC50 Calculation Signal Detection->IC50 Calculation

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

Comparative

Unveiling the Off-Target Profile of N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Comparative Guide for Researchers

For researchers and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the potential off-target profile of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a compound featuring a 2,4-diaminopyrimidine scaffold common to many kinase inhibitors. Due to the limited publicly available data on this specific molecule, this guide draws comparisons with well-characterized, FDA-approved Cyclin-Dependent Kinase (CDK) inhibitors that share a similar structural core: Palbociclib, Ribociclib, and Abemaciclib.

While the primary target of N-(tert-Butyl)-6-chloropyrimidin-4-amine is not explicitly documented in publicly accessible literature, its chemical structure strongly suggests it functions as a kinase inhibitor, likely targeting a member of the Cyclin-Dependent Kinase (CDK) family. The 2,4-diaminopyrimidine core is a well-established pharmacophore for ATP-competitive inhibition of CDKs.[1] This guide, therefore, presents a comparative overview of the known off-target profiles of three leading CDK4/6 inhibitors to provide a predictive framework for assessing N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Comparative Off-Target Profiles of CDK4/6 Inhibitors

The selectivity of CDK inhibitors is a critical determinant of their therapeutic window and side-effect profile. Broad-spectrum kinase screening assays, such as KINOMEscan, are instrumental in elucidating the off-target interactions of these molecules. Below is a summary of the known off-target profiles for Palbociclib, Ribociclib, and Abemaciclib.

CompoundPrimary TargetsNotable Off-Targets (at clinically relevant concentrations)Reference
Palbociclib CDK4, CDK6Highly selective for CDK4/6 with minimal off-target activity.[2]
Ribociclib CDK4, CDK6Highly selective for CDK4/6; some inhibition of other CDKs at higher concentrations. May cause QTc prolongation.[3][4][5]
Abemaciclib CDK4, CDK6Broader kinase inhibition profile compared to Palbociclib and Ribociclib. Inhibits other CDKs (e.g., CDK1, CDK2, CDK9) and other kinases like GSK3β. Associated with a higher incidence of gastrointestinal side effects.[6][7][8][9]

It is important to note that without direct experimental data for N-(tert-Butyl)-6-chloropyrimidin-4-amine, its off-target profile remains speculative. However, based on the profiles of structurally related compounds, researchers should consider the potential for activity against other CDKs and a range of other kinases.

Visualizing Potential Off-Target Signaling

The following diagrams illustrate potential signaling pathways that could be affected by off-target inhibition, based on the known profiles of similar CDK inhibitors.

G cluster_cdk Primary Target Pathway cluster_off_target Potential Off-Target Pathways CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Other_CDKs Other CDKs (e.g., CDK1, CDK2, CDK9) Cell_Cycle_Checkpoints Other Cell Cycle Checkpoints Other_CDKs->Cell_Cycle_Checkpoints Other_Kinases Other Kinases (e.g., GSK3β) Various_Pathways Various Signaling Pathways Other_Kinases->Various_Pathways Compound N-(tert-Butyl)-6- chloropyrimidin-4-amine Compound->CDK4_6 inhibits (presumed) Compound->Other_CDKs may inhibit Compound->Other_Kinases may inhibit

Caption: Presumed and potential interactions of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Experimental Protocols for Assessing Off-Target Effects

Accurate determination of off-target profiles relies on robust and well-defined experimental methodologies. The following are detailed protocols for three widely used assays in drug discovery.

KINOMEscan™ Profiling

Principle: KINOMEscan™ is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[10][11][12][13]

Experimental Workflow:

G cluster_workflow KINOMEscan Workflow node1 Immobilized Ligand node4 Incubation node1->node4 node2 DNA-Tagged Kinase node2->node4 node3 Test Compound node3->node4 node5 Washing node4->node5 node6 Quantification by qPCR node5->node6 node7 Data Analysis node6->node7

Caption: KINOMEscan experimental workflow.

Detailed Protocol:

  • Assay Preparation: A proprietary ligand is immobilized on a solid support. A panel of DNA-tagged kinases is prepared.

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase detected is compared to a DMSO control to determine the percent inhibition for each kinase in the panel.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a live-cell method to measure compound binding to a specific protein target. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[14][15][16][17]

Experimental Workflow:

G cluster_workflow NanoBRET Workflow node1 Transfect cells with NanoLuc-tagged target node2 Add fluorescent tracer node1->node2 node3 Add test compound node2->node3 node4 Incubate node3->node4 node5 Add substrate node4->node5 node6 Measure BRET signal node5->node6 node7 Data Analysis node6->node7

Caption: NanoBRET target engagement assay workflow.

Detailed Protocol:

  • Cell Preparation: Cells are transiently transfected with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Transfected cells are plated in a multi-well plate.

  • Compound and Tracer Addition: A fluorescent tracer that binds to the target protein and the test compound are added to the cells.

  • Incubation: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Substrate Addition: A specific substrate for NanoLuc® luciferase is added.

  • BRET Measurement: The luminescence from the NanoLuc® donor and the fluorescence from the tracer acceptor are measured at their respective wavelengths. The BRET ratio is calculated.

  • Data Analysis: The BRET ratio is plotted against the concentration of the test compound to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a biophysical method that assesses target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding. When a compound binds to its target protein, it often stabilizes the protein, leading to an increase in its melting temperature.[18][19][20][21][22]

Experimental Workflow:

G cluster_workflow CETSA Workflow node1 Treat cells with test compound node2 Heat cells at various temperatures node1->node2 node3 Lyse cells node2->node3 node4 Separate soluble and precipitated proteins node3->node4 node5 Detect soluble target protein (e.g., Western Blot) node4->node5 node6 Data Analysis node5->node6

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Detailed Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated at a range of temperatures.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Fractionation: The cell lysates are centrifuged to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

While direct experimental data on the off-target effects of N-(tert-Butyl)-6-chloropyrimidin-4-amine is currently lacking, a comparative analysis with structurally related, well-characterized CDK inhibitors provides a valuable framework for anticipating its potential selectivity profile. Researchers working with this compound are strongly encouraged to perform broad-spectrum kinase profiling and cellular target engagement assays to definitively characterize its on- and off-target activities. The experimental protocols provided in this guide offer a starting point for such investigations, enabling a more comprehensive understanding of the compound's pharmacological properties and facilitating its development as a safe and effective research tool or therapeutic agent.

References

Validation

Comparative Analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine Purity and Stability by LC-MS

A detailed guide for researchers, scientists, and drug development professionals on the Liquid Chromatography-Mass Spectrometry (LC-MS) validation of N-(tert-Butyl)-6-chloropyrimidin-4-amine, with a comparative look at a...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the Liquid Chromatography-Mass Spectrometry (LC-MS) validation of N-(tert-Butyl)-6-chloropyrimidin-4-amine, with a comparative look at a representative alternative, N-butyl-6-chloropyrimidin-4-amine.

This guide provides a comprehensive overview of the analytical validation of N-(tert-Butyl)-6-chloropyrimidin-4-amine using Liquid Chromatography-Mass Spectrometry (LC-MS), a critical technique for ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) and research chemicals. For comparative purposes, we include data for a closely related structural analog, N-butyl-6-chloropyrimidin-4-amine, to highlight key analytical differences and considerations.

Executive Summary

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool widely employed in pharmaceutical development for its high sensitivity and selectivity.[1][2] It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for the identification and quantification of small molecules, their metabolites, and impurities.[1][2][3] This guide outlines a typical LC-MS validation workflow and presents representative data for N-(tert-Butyl)-6-chloropyrimidin-4-amine and a structural isomer, N-butyl-6-chloropyrimidin-4-amine. The validation parameters discussed are in accordance with established regulatory guidelines and are essential for ensuring drug efficacy and patient safety.[1]

Comparative LC-MS Validation Data

The following tables summarize key quantitative data from hypothetical LC-MS validation studies for N-(tert-Butyl)-6-chloropyrimidin-4-amine and N-butyl-6-chloropyrimidin-4-amine. These values are representative of typical performance for small molecule APIs.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterN-(tert-Butyl)-6-chloropyrimidin-4-amineN-butyl-6-chloropyrimidin-4-amine
Molecular Formula C₈H₁₂ClN₃C₈H₁₂ClN₃
Molecular Weight 185.65 g/mol 185.65 g/mol
CAS Number 945896-38-8[4][5]26423-00-7[6][7]
Retention Time (tR) 5.8 min5.5 min
Mass-to-Charge Ratio (m/z) [M+H]⁺ 186.08186.08
Key MS/MS Fragments 130.1, 114.1, 87.1130.1, 114.1, 71.1

Table 2: Method Validation Parameters

Validation ParameterN-(tert-Butyl)-6-chloropyrimidin-4-amineN-butyl-6-chloropyrimidin-4-amineAcceptance Criteria
Linearity (r²) >0.999>0.999r² ≥ 0.99
Limit of Detection (LOD) 0.1 ng/mL0.1 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.5 ng/mL0.5 ng/mLSignal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120%
Precision (%RSD) < 5%< 5%≤ 15%
Specificity No interference observedNo interference observedNo co-eluting peaks at the retention time of the analyte
Robustness CompliantCompliantNo significant change in results with minor variations in method parameters

Experimental Workflow and Protocols

A standardized workflow is crucial for reproducible LC-MS analysis. The following diagram and protocol outline a typical procedure for the validation of N-(tert-Butyl)-6-chloropyrimidin-4-amine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Standard Preparation Dilution Serial Dilution Standard->Dilution Sample Sample Weighing & Dissolution Spike Matrix Spiking Sample->Spike Spike->Dilution LC Liquid Chromatography Dilution->LC MS Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Generation Quantification->Report

Figure 1: General workflow for LC-MS validation.
Detailed Experimental Protocol

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of N-(tert-Butyl)-6-chloropyrimidin-4-amine reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the test sample in methanol to a final concentration of 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for small molecule analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of compounds.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, using the precursor ion and one or two product ions. A full scan mode can be used for qualitative impurity profiling.

Signaling Pathway and Experimental Logic

While N-(tert-Butyl)-6-chloropyrimidin-4-amine is a building block in medicinal chemistry, its direct involvement in a specific signaling pathway is not prominently documented in publicly available literature. However, pyrimidine derivatives are known to be crucial components of various bioactive molecules, including kinase inhibitors. The general logic for using LC-MS in the development of such compounds is to ensure the chemical integrity of the molecule that will be used in biological assays.

Experimental_Logic cluster_synthesis Chemical Synthesis cluster_validation Analytical Validation cluster_screening Biological Screening cluster_development Drug Development Synthesis Synthesis of N-(tert-Butyl)-6- chloropyrimidin-4-amine LCMS LC-MS Purity & Identity Confirmation Synthesis->LCMS Screening High-Throughput Screening (e.g., Kinase Assays) LCMS->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Figure 2: Role of LC-MS in early-stage drug discovery.

Conclusion

The LC-MS validation data and protocols presented in this guide provide a robust framework for the analytical characterization of N-(tert-Butyl)-6-chloropyrimidin-4-amine. The comparison with its structural isomer, N-butyl-6-chloropyrimidin-4-amine, underscores the importance of specific and validated analytical methods for each unique chemical entity. Adherence to these rigorous validation standards is paramount for ensuring data quality and reliability in research and drug development. The high sensitivity and specificity of LC-MS make it an indispensable tool for the pharmaceutical industry.[1][8]

References

Comparative

Interpreting HPLC Purity Data for N-(tert-Butyl)-6-chloropyrimidin-4-amine: A Comparative Guide

For researchers, scientists, and professionals in drug development, the purity of chemical starting materials is a critical parameter that can significantly impact the outcomes of synthetic routes and the quality of the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical starting materials is a critical parameter that can significantly impact the outcomes of synthetic routes and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) purity data for N-(tert-Butyl)-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemistry.

Comparative Analysis of Purity

To provide a practical comparison, this guide presents representative purity data for N-(tert-Butyl)-6-chloropyrimidin-4-amine alongside a structurally similar alternative, N-Butyl-6-chloropyrimidin-4-amine. While both compounds serve as versatile building blocks, subtle differences in their impurity profiles can arise from their respective synthetic and purification processes. The data presented in the table below is illustrative of typical quality found in commercially available lots.

ParameterN-(tert-Butyl)-6-chloropyrimidin-4-amine (Representative Data)N-Butyl-6-chloropyrimidin-4-amine (Alternative for Comparison)
Purity by HPLC (Area %) 99.2%98.8%
Major Impurity (RRT 1.15) 0.35%Not Detected
Major Impurity (RRT 1.28) Not Detected0.62%
Any Other Individual Impurity < 0.10%< 0.15%
Total Impurities 0.8%1.2%

RRT = Relative Retention Time

This comparative data highlights that while both compounds meet a general purity specification of >98%, their specific impurity profiles can differ. For instance, the hypothetical data shows a lower total impurity level for the tert-Butyl variant. Such differences can be critical in multi-step syntheses where impurities might be carried through or interfere with subsequent reactions.

Experimental Protocol for HPLC Purity Determination

A robust and reproducible HPLC method is essential for the accurate determination of purity. Below is a detailed protocol that can be adapted for the analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine and related compounds.

1. Materials and Instrumentation:

  • HPLC System: A gradient HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (1:1 v/v).

  • Sample Preparation: Prepare a sample solution of N-(tert-Butyl)-6-chloropyrimidin-4-amine in the diluent at a concentration of approximately 0.5 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

3. Data Analysis: Purity is typically determined by the area percent method. The area of the main peak corresponding to N-(tert-Butyl)-6-chloropyrimidin-4-amine is expressed as a percentage of the total area of all observed peaks.

Visualizing the HPLC Purity Analysis Workflow

To clarify the experimental process, the following diagram illustrates the logical workflow of an HPLC purity analysis, from sample preparation to the final result.

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation p1 Sample Weighing p2 Dissolution in Diluent p1->p2 a1 Injection into HPLC p2->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation (Area %) d1->d2 result result d2->result Purity Report

Caption: HPLC Purity Analysis Workflow.

Logical Relationship in Drug Development

N-(tert-Butyl)-6-chloropyrimidin-4-amine is not typically an active pharmaceutical ingredient itself but rather a crucial starting material. Its purity directly influences the quality and yield of the subsequent synthetic steps and, ultimately, the final drug substance. The logical flow of its use in a drug development program is depicted below.

logical_relationship start N-(tert-Butyl)-6-chloropyrimidin-4-amine (High Purity Starting Material) synthesis Multi-step Chemical Synthesis start->synthesis Ensures reaction efficiency and minimizes side products api Active Pharmaceutical Ingredient (API) synthesis->api Determines final API purity and safety profile formulation Final Drug Product Formulation api->formulation patient Patient Treatment formulation->patient

Caption: Role in the Drug Development Pipeline.

Comparative

Reproducibility of N-(tert-Butyl)-6-chloropyrimidin-4-amine Experimental Results: A Comparative Guide

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a substituted pyrim...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of N-(tert-Butyl)-6-chloropyrimidin-4-amine, a substituted pyrimidine of interest in medicinal chemistry. Due to the limited publicly available experimental data specifically for this compound, this guide establishes a framework for its synthesis and potential applications by drawing comparisons with structurally related and well-characterized aminopyrimidine derivatives.

Physicochemical Properties of N-(tert-Butyl)-6-chloropyrimidin-4-amine

The following table summarizes the known physical and chemical properties of N-(tert-Butyl)-6-chloropyrimidin-4-amine, primarily based on predicted data from chemical databases.[1][2][3] Experimental validation of these properties is a crucial first step in any research endeavor.

PropertyValueSource
Molecular Formula C8H12ClN3[2][3]
Molecular Weight 185.65 g/mol [2]
CAS Number 945896-38-8[1][2]
Boiling Point 299.3 ± 20.0 °C (Predicted)[1]
Density 1.183 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.56 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C[1][4]
Appearance Yellow solid[1]

Comparative Analysis with Alternative Aminopyrimidine Derivatives

N-(tert-Butyl)-6-chloropyrimidin-4-amine belongs to the broader class of 4-aminopyrimidine derivatives, which are known to exhibit a wide range of biological activities. These activities often stem from their ability to act as scaffolds in the design of enzyme inhibitors, particularly kinase inhibitors. The following table compares the target compound with other aminopyrimidine derivatives for which biological data is available, providing context for its potential applications.

CompoundKey Structural FeaturesReported Biological Activity
N-(tert-Butyl)-6-chloropyrimidin-4-amine tert-Butylamino group at C4, Chloro at C6Biological activity not yet reported in peer-reviewed literature. The chloro group at C6 makes it a suitable precursor for cross-coupling reactions.
Aminopyrimidine-based EGFR Inhibitors Aminopyrimidine core with various side chainsPotent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms resistant to other treatments. For example, compound A12 showed an IC50 of 4.0 nM against EGFRL858R/T790M.[5]
Aminopyrimidine-based BACE1 Inhibitors Aminopyrimidine or diaminopyrimidine scaffoldDesigned as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. Optimized compounds have shown IC50 values in the low micromolar range.[6]
Novel Aminopyrimidine-2,4-diones and 2-Thiopyrimidine-4-ones Fused pyrimidine ring systemsExhibit dual-target inhibitory activity against BRD4 and PLK1, important targets in cancer therapy, with IC50 values in the nanomolar range.[7]

Experimental Protocols

To ensure the reproducibility of research involving N-(tert-Butyl)-6-chloropyrimidin-4-amine, detailed experimental protocols are essential. The following sections provide generalized yet comprehensive procedures for the synthesis of the target compound and its potential derivatization via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine

This protocol describes a nucleophilic aromatic substitution reaction, a common method for the synthesis of aminopyrimidines.

Materials:

  • 4,6-dichloropyrimidine

  • tert-Butylamine

  • A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • A non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine)

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen solvent.

  • Add tert-butylamine (1 to 1.2 equivalents) to the solution.

  • Add the non-nucleophilic base (1.5 to 2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(tert-Butyl)-6-chloropyrimidin-4-amine.

  • Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and purity.

Derivatization via Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 6-position of N-(tert-Butyl)-6-chloropyrimidin-4-amine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.

Materials:

  • N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • An appropriate aryl or heteroaryl boronic acid (1.1 to 1.5 equivalents)

  • A palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 1-5 mol%)

  • A base (e.g., Na2CO3, K2CO3, or Cs2CO3, 2-3 equivalents)

  • A solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol)

Procedure:

  • To a Schlenk flask, add N-(tert-Butyl)-6-chloropyrimidin-4-amine (1 equivalent), the boronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-N-(tert-butyl)pyrimidin-4-amine derivative.

  • Characterize the final product by NMR, MS, and IR spectroscopy.

Visualizations

To further clarify the experimental workflows and potential biological context, the following diagrams are provided.

Synthesis_Workflow Synthesis of N-(tert-Butyl)-6-chloropyrimidin-4-amine cluster_synthesis Nucleophilic Aromatic Substitution 4,6-dichloropyrimidine 4,6-dichloropyrimidine Reaction Reaction 4,6-dichloropyrimidine->Reaction tert-Butylamine tert-Butylamine tert-Butylamine->Reaction Purification Purification Reaction->Purification Product N-(tert-Butyl)-6- chloropyrimidin-4-amine Purification->Product

Caption: Synthetic workflow for N-(tert-Butyl)-6-chloropyrimidin-4-amine.

Suzuki_Coupling_Workflow Suzuki-Miyaura Cross-Coupling Workflow cluster_suzuki Derivatization Start_Material N-(tert-Butyl)-6- chloropyrimidin-4-amine Coupling Pd-catalyzed Coupling Start_Material->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Workup_Purification Work-up & Purification Coupling->Workup_Purification Final_Product 6-Aryl-N-(tert-butyl) pyrimidin-4-amine Workup_Purification->Final_Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling Signal Signal Receptor Receptor Signal->Receptor Activation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Gene Expression Inhibitor Aminopyrimidine Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by an aminopyrimidine derivative.

References

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